2,4,6-Trichloro-5-methoxypyrimidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trichloro-5-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2O/c1-11-2-3(6)9-5(8)10-4(2)7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDZWBOGMCNUSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(N=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604426 | |
| Record name | 2,4,6-Trichloro-5-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60703-46-0 | |
| Record name | 2,4,6-Trichloro-5-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2,4,6-Trichloro-5-methoxypyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and plausible synthetic pathway for 2,4,6-trichloro-5-methoxypyrimidine, a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of a 5-methoxybarbituric acid intermediate, followed by a comprehensive chlorination to yield the final product. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow to aid in laboratory-scale synthesis and process optimization.
Overview of the Synthetic Pathway
The synthesis of this compound is proposed to proceed through two key transformations:
-
Step 1: Synthesis of 5-Methoxybarbituric Acid. This initial step involves the condensation of diethyl methoxymalonate with urea in the presence of a strong base, typically sodium ethoxide. This reaction forms the core pyrimidine ring structure with the desired methoxy substituent at the 5-position.
-
Step 2: Chlorination of 5-Methoxybarbituric Acid. The hydroxyl groups of the 5-methoxybarbituric acid are subsequently replaced with chlorine atoms using a potent chlorinating agent, phosphorus oxychloride (POCl₃), to afford the target molecule, this compound.
The overall reaction scheme is depicted below:
Experimental Protocols
Step 1: Synthesis of 5-Methoxybarbituric Acid
This procedure is based on the well-established malonic ester synthesis of barbituric acids.[1]
Materials:
-
Diethyl methoxymalonate
-
Urea
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Distilled water
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal (2 molar equivalents relative to urea) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.
-
Condensation Reaction: To the freshly prepared sodium ethoxide solution, add urea (1.2 molar equivalents relative to diethyl methoxymalonate) and stir until fully dissolved. Subsequently, add diethyl methoxymalonate (1 molar equivalent) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 7 hours.
-
Workup and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Dissolve the resulting solid residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The precipitate of 5-methoxybarbituric acid is then collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Chlorination of 5-Methoxybarbituric Acid to this compound
The following protocol is adapted from established methods for the chlorination of barbituric acid.[2][3][4]
Materials:
-
5-Methoxybarbituric acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) or Triethylamine (catalyst)
-
Toluene (solvent, optional)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 5-methoxybarbituric acid (1 molar equivalent).
-
Addition of Reagents: Add phosphorus oxychloride (4-6 molar equivalents) to the flask. While stirring, slowly add a catalytic amount of N,N-dimethylformamide or triethylamine (0.25-1.0 molar equivalents) to the mixture at a temperature of 20-30°C.
-
Heating: Gradually heat the reaction mixture to reflux (approximately 105-115°C) and maintain this temperature for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Extraction and Purification: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude this compound can be further purified by recrystallization or column chromatography.
Quantitative Data
The following tables summarize the typical quantitative data for the synthesis of 2,4,6-trichloropyrimidine from barbituric acid, which can be used as a reference for the synthesis of its 5-methoxy analog.
Table 1: Reaction Parameters for the Chlorination of Barbituric Acid
| Parameter | Value | Reference |
| Molar Ratio (Barbituric Acid:POCl₃:De-acidifying agent) | 1.0 : 4.0-6.0 : 0.25-1.0 | [3] |
| Reaction Temperature | 105-115 °C | [3] |
| Reaction Time | 1-3 hours | [3] |
| Yield | 77-80% | [3] |
| Purity | >99% (GC) | [3] |
Table 2: Alternative Chlorination Conditions for Barbituric Acid
| Step | Reagents | Temperature | Duration | Yield | Reference |
| 1 | Barbituric acid, POCl₃, Triethylamine | 75 ± 5 °C | - | 91.0% | [2] |
| 2 | PCl₃, Chlorine | - | - | [2] |
Diagrams
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the synthesis of this compound.
Proposed Reaction Mechanism for Chlorination
The chlorination of the tautomeric hydroxyl groups of the barbituric acid ring by phosphorus oxychloride is proposed to proceed via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. A catalytic amount of a tertiary amine or DMF can facilitate this process.
Disclaimer: This document provides a proposed synthetic pathway and experimental guidelines based on analogous and well-established chemical reactions. The synthesis of this compound may require optimization of the described conditions. All laboratory work should be conducted with appropriate safety precautions in a well-ventilated fume hood, and personal protective equipment should be worn at all times.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
An In-depth Technical Guide on the Physicochemical Properties of 2,4,6-Trichloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,4,6-Trichloro-5-methoxypyrimidine is a halogenated and methoxylated pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleobases and various pharmaceuticals. The presence of three chlorine atoms and a methoxy group on the pyrimidine ring is expected to significantly influence its electronic properties, reactivity, and potential biological interactions. However, a comprehensive understanding of this compound is hampered by the lack of detailed published research.
This guide aims to collate all accessible information on this compound and provide a comparative overview of its near structural analogs for which more data is available. This comparative approach offers a foundation for researchers to estimate the potential properties of the title compound.
Physicochemical Properties of this compound and Related Compounds
Direct experimental data for the physicochemical properties of this compound are not available in the reviewed literature. To provide a useful reference, the following tables summarize the available quantitative data for structurally similar compounds.
Table 1: General and Physical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| This compound | 56739-51-6 | C₅H₃Cl₃N₂O | 213.45 | Not Available | Not Available | Not Available | Not Available |
| 2,4,6-Trichloro-5-methylpyrimidine | 1780-36-5 | C₅H₃Cl₃N₂ | 197.45 | Solid | 65-69[1] | 132-136 (23-25 Torr)[1] | 1.542 (Predicted)[1] |
| 2,4,6-Trichloropyrimidine | 3764-01-0 | C₄HCl₃N₂ | 183.42 | Solid/Liquid | 23-25 | 210-215 | 1.595 at 20°C |
| 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | C₅H₄Cl₂N₂O | 179.00 | Solid[2] | 54-58[2] | Not Available | Not Available |
Table 2: Spectral and Other Properties of Related Compounds
| Compound Name | CAS Number | pKa (Predicted) | ¹H NMR Data |
| 2,4,6-Trichloro-5-methylpyrimidine | 1780-36-5 | -6.75 ± 0.39[1] | Not Available |
| 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | Not Available | (CDCl₃) δ 4.00 (s, 3H), 8.55 (s, 1H)[3] |
| 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Not Available | Available, but specific shifts not detailed in snippets[4] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly described in the available literature. However, a patent for the synthesis of the related compound, 2,4-dichloro-5-methoxypyrimidine, provides a potential methodological framework.
Synthesis of 2,4-dichloro-5-methoxypyrimidine (Illustrative Protocol)
A patented method for the synthesis of 2,4-dichloro-5-methoxypyrimidine involves the chlorination of a dihydroxy-pyrimidine precursor[5].
Reaction Scheme (Hypothetical for this compound):
Based on the synthesis of similar compounds, a plausible route to this compound could involve the chlorination of a corresponding hydroxy- or oxo-pyrimidine precursor.
General Procedure (Adapted from related syntheses):
-
Starting Material: A suitable precursor, such as 5-methoxy-pyrimidine-2,4,6-triol (a derivative of barbituric acid), would be required.
-
Chlorination: The precursor would be reacted with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base (e.g., triethylamine, pyridine) to neutralize the generated HCl[5].
-
Reaction Conditions: The reaction is typically carried out under reflux in an inert solvent (e.g., toluene) for several hours[5].
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the excess chlorinating agent is quenched, typically with ice water. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product may be purified by techniques such as recrystallization or column chromatography.
Note: This is a generalized and hypothetical protocol. The actual synthesis of this compound would require specific optimization of reagents, reaction times, and temperatures.
Reactivity and Stability
While no specific stability data for this compound was found, related chlorinated pyrimidines are generally stable at room temperature in closed containers under normal storage conditions[6]. They are typically incompatible with strong oxidizing agents and strong acids[6]. Hazardous decomposition products upon combustion may include hydrogen chloride, nitrogen oxides, and carbon monoxide[6].
The three chlorine atoms on the pyrimidine ring are expected to be susceptible to nucleophilic substitution, making this compound a potentially versatile intermediate for the synthesis of more complex molecules.
Biological Activity and Signaling Pathways
There is no information available in the searched literature regarding any biological activity or involvement in signaling pathways for this compound. The pyrimidine scaffold is present in many biologically active compounds, and halogenated derivatives are often explored for their potential as anticancer, antimicrobial, or antiviral agents[7][8]. However, without experimental data, any discussion of the biological role of this compound would be purely speculative.
Visualization of Workflows and Pathways
Due to the absence of any described signaling pathways, experimental workflows, or logical relationships for this compound in the available literature, no diagrams can be generated at this time. Should such information become available, it can be readily visualized using the Graphviz (DOT language) as requested.
Conclusion
This compound remains a poorly characterized compound in the public scientific domain. This guide highlights the current knowledge gap and provides a comparative analysis of closely related compounds to offer a preliminary framework for researchers. The presented data on analogous compounds can aid in the design of future studies to elucidate the physicochemical properties, synthetic routes, and biological potential of this compound. It is recommended that any research on this compound begins with a thorough experimental determination of its fundamental properties and safety profile.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. 4,6-二氯-5-甲氧基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 [chemicalbook.com]
- 4. 2,4-Dichloro-5-methoxypyrimidine(19646-07-2) 1H NMR spectrum [chemicalbook.com]
- 5. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 6. lifechempharma.com [lifechempharma.com]
- 7. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 8. 5018-38-2|4,6-Dichloro-5-methoxypyrimidine|BLD Pharm [bldpharm.com]
Technical Inquiry Notice: Discrepancy in Chemical Identifier for CAS Number 56739-51-6
To our valued researchers, scientists, and drug development professionals,
This document addresses a critical discrepancy identified regarding the chemical compound associated with CAS number 56739-51-6 . Our comprehensive investigation to generate an in-depth technical guide on "2,4,6-Trichloro-5-methoxypyrimidine" under this CAS number has revealed conflicting and ambiguous information from various chemical data sources.
Key Findings:
-
Conflicting Chemical Identities: The CAS number 56739-51-6 is associated with two different chemical structures depending on the supplier. While some sources link this number to This compound , other reputable suppliers associate the same CAS number with (2,4,6-Trichloropyrimidin-5-yl)methanol .
-
Alternative CAS Number: Further investigation into the chemical entity "(2,4,6-Trichloropyrimidin-5-yl)methanol" indicates that it is more consistently and reliably identified with CAS number 1260682-15-2 .
-
Lack of Definitive Public Data: Major chemical databases, such as PubChem, do not currently have a registered entry for CAS number 56739-51-6, which prevents independent verification of the correct chemical structure associated with this identifier.
Implications for Technical Accuracy:
Given the uncertainty surrounding the precise chemical identity of CAS number 56739-51-6, it is not possible to provide an accurate and reliable in-depth technical guide as requested. The physical and chemical properties, experimental protocols, and potential applications would differ significantly between this compound and (2,4,6-Trichloropyrimidin-5-yl)methanol. Providing a guide based on an unverified assumption would be scientifically irresponsible and could lead to inaccuracies in research and development.
Recommendation:
We strongly advise all researchers, scientists, and drug development professionals intending to work with the compound referenced by CAS number 56739-51-6 to first verify the exact chemical identity and structure with their supplier . It is crucial to ascertain whether the intended compound is indeed this compound or (2,4,6-Trichloropyrimidin-5-yl)methanol and to use the correct corresponding CAS number for all documentation and procurement purposes.
Once the correct chemical identity has been unequivocally confirmed, we would be pleased to generate a comprehensive technical guide tailored to the specific compound of interest. We are committed to providing accurate and high-quality scientific information and believe that this clarification is essential for maintaining the integrity of your research.
An In-depth Technical Guide to the Reactivity of 2,4,6-Trichloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trichloro-5-methoxypyrimidine is a polysubstituted pyrimidine derivative of significant interest in synthetic organic chemistry, particularly as a versatile scaffold for the development of novel pharmaceutical agents and other functional molecules. The reactivity of this compound is primarily dictated by the electron-deficient nature of the pyrimidine ring, further influenced by the electronic effects of its substituents: three chloro groups and a methoxy group. This guide provides a comprehensive overview of the anticipated reactivity of this compound, with a focus on nucleophilic aromatic substitution (SNAr) reactions. The information presented herein is based on established principles of heterocyclic chemistry and analogies drawn from structurally related compounds, owing to the limited availability of direct experimental data for this specific molecule in the public domain.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The principal mode of reaction for this compound is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the displacement of the chloride ion. The pyrimidine ring's two nitrogen atoms act as strong electron-withdrawing groups, which activate the ring towards nucleophilic attack.
Electronic Influence of Substituents
The regioselectivity and rate of SNAr reactions on the this compound ring are governed by the interplay of the electronic effects of the chloro and methoxy substituents.
-
Chloro Groups: The three chlorine atoms are strongly electron-withdrawing through their inductive effect, significantly activating the C-2, C-4, and C-6 positions for nucleophilic attack. They also serve as excellent leaving groups.
-
Methoxy Group: The methoxy group at the C-5 position exerts a dual electronic effect. It is inductively electron-withdrawing but more significantly, it is a strong electron-donating group through its mesomeric (resonance) effect. This electron-donating nature is expected to decrease the overall reactivity of the pyrimidine ring towards nucleophiles compared to its non-methoxylated counterpart, 2,4,6-trichloropyrimidine.[1]
Regioselectivity of Nucleophilic Attack
The positions of nucleophilic attack on the pyrimidine ring are not equivalent. Based on studies of related substituted pyrimidines, a general order of reactivity for the chloro-substituted positions can be predicted. For 2,4-dichloropyrimidines, nucleophilic substitution generally occurs preferentially at the C-4 position. However, the presence of an electron-donating group at the C-6 position can steer the substitution towards the C-2 position.
For this compound, the C-4 and C-6 positions are electronically and sterically similar. The C-2 position is situated between two nitrogen atoms, which strongly influences its reactivity. The electron-donating 5-methoxy group is expected to influence the electron density at the adjacent C-4 and C-6 positions, potentially modulating their reactivity relative to the C-2 position.
A plausible logical workflow for a sequential nucleophilic substitution is outlined below:
Predicted Reactivity with Common Nucleophiles
The following sections outline the expected reactivity of this compound with various classes of nucleophiles, along with generalized experimental protocols based on analogous reactions.
Amines
Amines are common nucleophiles in SNAr reactions with chloropyrimidines. The reaction is expected to proceed readily, with the potential for mono-, di-, and tri-substitution depending on the stoichiometry of the amine and the reaction conditions.
Table 1: Predicted Reaction Conditions for Amination
| Parameter | Condition | Rationale |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) | To dissolve the reactants and facilitate the SNAr mechanism. |
| Temperature | Room temperature to moderate heating (e.g., 25-80 °C) | To provide sufficient energy for the reaction without causing decomposition. Harsher conditions may be needed for multiple substitutions. |
| Base | Tertiary amine (e.g., triethylamine, DIPEA) or inorganic base (e.g., K2CO3) | To neutralize the HCl generated during the reaction. |
| Stoichiometry | 1 equivalent of amine for monosubstitution; excess for multiple substitutions. | To control the degree of substitution. |
Experimental Protocol (Generalized):
-
Dissolve this compound (1 equivalent) in a suitable aprotic polar solvent.
-
Add the amine (1-3 equivalents, depending on the desired degree of substitution) and a base (1.1-3.3 equivalents).
-
Stir the reaction mixture at the desired temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
The regioselectivity of amination will be a key consideration. Based on related systems, the initial substitution is likely to occur at the C-4 or C-6 position. Subsequent substitutions will be influenced by the electronic nature of the newly introduced amino group.
A diagram illustrating the reaction with an amine is shown below:
Alcohols and Phenols (O-Nucleophiles)
Alkoxides and phenoxides are also effective nucleophiles for the substitution of chloro groups on the pyrimidine ring.
Table 2: Predicted Reaction Conditions for Alkoxylation/Phenoxylation
| Parameter | Condition | Rationale |
| Nucleophile | Pre-formed sodium or potassium alkoxide/phenoxide | To ensure a sufficiently strong nucleophile. |
| Solvent | The corresponding alcohol or an aprotic polar solvent (e.g., THF, DMF) | To dissolve the reactants. |
| Temperature | Room temperature to reflux | To achieve a reasonable reaction rate. |
Experimental Protocol (Generalized):
-
Prepare the sodium or potassium alkoxide/phenoxide by reacting the corresponding alcohol/phenol with a strong base (e.g., NaH, K2CO3).
-
Add a solution of this compound in a suitable solvent to the alkoxide/phenoxide solution.
-
Heat the reaction mixture and monitor its progress.
-
After completion, neutralize the reaction and extract the product.
-
Purify the product as required.
Thiols (S-Nucleophiles)
Thiolates are potent nucleophiles and are expected to react readily with this compound.
Table 3: Predicted Reaction Conditions for Thiolation
| Parameter | Condition | Rationale |
| Nucleophile | Thiol in the presence of a base (e.g., NaH, K2CO3) to generate the thiolate in situ. | Thiolates are strong nucleophiles. |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) | To facilitate the reaction. |
| Temperature | Room temperature to moderate heating | Thiolates are generally very reactive. |
Experimental Protocol (Generalized):
-
Dissolve the thiol in an aprotic polar solvent and add a base to generate the thiolate.
-
Add this compound to the reaction mixture.
-
Stir at the appropriate temperature until the reaction is complete.
-
Work up the reaction by adding water and extracting the product.
-
Purify the resulting thioether.
Potential for Further Transformations
The substituted products derived from the SNAr reactions of this compound can undergo further chemical modifications, making this scaffold a valuable starting point for the synthesis of diverse compound libraries. For instance, remaining chloro groups can be subjected to cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce carbon-carbon or carbon-nitrogen bonds, further expanding the molecular diversity.
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its reactivity is dominated by nucleophilic aromatic substitution, with the regiochemical outcome influenced by the electronic interplay of the chloro and methoxy substituents. While direct experimental data for this specific molecule is scarce, a robust understanding of its reactivity can be inferred from the well-established principles of pyrimidine chemistry. This guide provides a predictive framework for researchers to design and execute synthetic strategies utilizing this versatile scaffold. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity and to explore its utility in the synthesis of novel, functional molecules.
References
An In-depth Technical Guide to the Molecular Structure of 2,4,6-Trichloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 2,4,6-trichloro-5-methoxypyrimidine. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles information from analogous structures and relevant patents to offer a detailed understanding of its characteristics. The guide includes a plausible synthetic pathway, predicted physicochemical properties, and a discussion of its potential applications in medicinal chemistry, particularly as a reactive intermediate for the synthesis of novel therapeutic agents. Safety and handling precautions for related chlorinated pyrimidines are also addressed.
Molecular Structure and Properties
This compound possesses a core pyrimidine ring substituted with three chlorine atoms at positions 2, 4, and 6, and a methoxy group at position 5. The high degree of chlorination makes the pyrimidine ring electron-deficient and renders the chlorine atoms susceptible to nucleophilic substitution, a key feature for its utility in synthetic chemistry.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2,4,6-Trichloro-5-methylpyrimidine[1][2] | 2,4,6-Trichloropyrimidine[3] | 4,6-Dichloro-5-methoxypyrimidine |
| CAS Number | 56739-51-6 (Note: Ambiguous, also associated with (2,4,6-Trichloropyrimidin-5-yl)methanol) | 1780-36-5 | 3764-01-0 | 5018-38-2 |
| Molecular Formula | C₅H₃Cl₃N₂O | C₅H₃Cl₃N₂ | C₄HCl₃N₂ | C₅H₄Cl₂N₂O |
| Molecular Weight | 213.45 g/mol | 197.45 g/mol | 183.42 g/mol | 179.00 g/mol |
| Appearance | Data not available | Solid | Colorless to pale yellow liquid/solid | Data not available |
| Melting Point | Data not available | 65-69 °C | 23-25 °C | Data not available |
| Boiling Point | Data not available | Data not available | 210-215 °C | Data not available |
Synthesis
Based on the synthesis of analogous compounds, such as 2,4-dichloro-5-methoxypyrimidine and other trichloropyrimidines, a plausible synthetic route involves the chlorination of a suitable pyrimidine precursor. The general approach utilizes a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst.
General Synthetic Pathway
The synthesis would likely start from a 5-methoxypyrimidine derivative with hydroxyl or other suitable leaving groups at the 2, 4, and 6 positions, such as 5-methoxybarbituric acid or a related compound.
Caption: Plausible synthetic pathway for this compound.
Inferred Experimental Protocol from Analogous Syntheses
The following protocol is inferred from methods used for similar compounds and should be considered a general guideline.
Table 2: Inferred Experimental Protocol for the Synthesis of this compound
| Step | Procedure | Reagents & Conditions |
| 1. Reaction Setup | A suitable precursor (e.g., 5-methoxybarbituric acid) is added to a reaction vessel equipped with a reflux condenser and a stirrer, under an inert atmosphere (e.g., nitrogen). | Precursor, Phosphorus oxychloride (POCl₃) as both reagent and solvent. |
| 2. Chlorination | A catalytic amount of an amine base (e.g., N,N-dimethylaniline or triethylamine) is added. The mixture is heated to reflux (typically 100-160 °C) for several hours.[4] | Heat, Stirring. |
| 3. Work-up | After the reaction is complete (monitored by TLC or GC), the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water. | Vacuum distillation, Ice water. |
| 4. Extraction | The aqueous mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). | Organic solvent. |
| 5. Purification | The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified, typically by column chromatography or recrystallization. | Anhydrous Na₂SO₄, Silica gel chromatography or recrystallization. |
Spectroscopic and Analytical Data
Specific, experimentally verified spectroscopic data for this compound is not available in the reviewed literature. For research purposes, it is crucial to obtain analytical data on the synthesized compound to confirm its identity and purity. Below are the expected characteristics based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | A singlet for the methoxy protons (-OCH₃) is expected. The chemical shift would likely be in the range of 3.9-4.2 ppm. |
| ¹³C NMR | Signals for the pyrimidine ring carbons and the methoxy carbon are expected. The carbons attached to chlorine will be significantly deshielded. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the three chlorine atoms. Fragmentation would likely involve the loss of chlorine atoms and the methoxy group. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-O stretching of the methoxy group, C=N and C=C stretching of the pyrimidine ring, and C-Cl stretching are expected.[5] |
Reactivity and Potential Applications in Drug Development
The three chlorine atoms on the pyrimidine ring are reactive sites for nucleophilic aromatic substitution (SₙAr). The reactivity of these positions allows for the sequential and regioselective introduction of various functional groups, making this compound a potentially valuable scaffold in medicinal chemistry.
The pyrimidine core is a common motif in a wide range of biologically active compounds, including anticancer, antiviral, and antibacterial agents. By serving as a versatile building block, this compound can be used to generate libraries of novel compounds for drug discovery screening.
Caption: A generalized workflow for the use of this compound in drug discovery.
Safety and Handling
Specific safety data for this compound is not available. However, based on the data for structurally similar chlorinated pyrimidines, it should be handled with care.
Table 4: General Safety and Handling Precautions for Chlorinated Pyrimidines
| Aspect | Precaution |
| Health Hazards | May be harmful if swallowed, cause skin irritation, and serious eye irritation. May also cause respiratory irritation. |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection. Use a respirator if ventilation is inadequate. |
| Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Use only in a well-ventilated area. |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container. |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell. |
Conclusion
This compound is a highly functionalized pyrimidine derivative with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is scarce, this guide provides a comprehensive overview based on the properties and reactivity of analogous compounds. Further research is needed to fully characterize this molecule and explore its applications in the development of novel therapeutics. Researchers working with this compound should proceed with caution, following appropriate safety protocols, and should perform thorough analytical characterization.
References
- 1. rsc.org [rsc.org]
- 2. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 3. 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 5. ias.ac.in [ias.ac.in]
Spectroscopic Profile of 2,4,6-Trichloro-5-methoxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
-
IUPAC Name: 2,4,6-Trichloro-5-methoxypyrimidine
-
Molecular Formula: C₅H₃Cl₃N₂O
-
Molecular Weight: 229.45 g/mol
-
CAS Number: 56739-51-6
Spectroscopic Data
Due to the limited availability of specific data for this compound, the following tables include data for this compound where available, alongside data for key related structures for comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | - | Data not available | - | - | - |
| 2,4-Dichloro-5-methoxypyrimidine[1] | - | 8.45 | s | 1H | H-6 |
| 4.05 | s | 3H | OCH₃ | ||
| 2,4,6-Trichloropyrimidine[2] | CDCl₃ | 7.45 | s | 1H | H-5 |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound | - | Data not available | - |
| 2,4,6-Trichloropyrimidine | CDCl₃ | 162.5, 160.1, 120.0 | C2, C4/C6, C5 |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data
| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) | Key Fragments (m/z) |
| This compound | - | Data not available | - |
| 2,4,6-Trichloropyrimidine[3] | Electron Ionization (EI) | 182, 184, 186 | 147, 149, 112, 114 |
Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Sample Phase | Wavenumber (cm⁻¹) | Assignment |
| This compound | - | Data not available | - |
| 2,4,6-Trichloropyrimidine[4] | Nujol Mull | 1560, 1533 | Ring Stretching |
| 1433, 1407 | Ring Stretching | ||
| 833 | Ring Breathing (mass-dependent) | ||
| 573, 613 | Ring Bending |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available. However, the following generalized protocols are based on standard techniques reported for similar compounds.
NMR Spectroscopy
A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL. ¹H and ¹³C NMR spectra would be acquired on a 300 or 400 MHz spectrometer. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
Mass spectra would be obtained using a mass spectrometer with either electron ionization (EI) or electrospray ionization (ESI). For EI, a direct insertion probe could be used. For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ion source.
Infrared (IR) Spectroscopy
IR spectra would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a KBr pellet, a thin film on a salt plate (e.g., NaCl), or as a solution in a suitable solvent (e.g., CCl₄).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel or uncharacterized compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
Signaling Pathway Analysis (Hypothetical)
Given that pyrimidine derivatives are often investigated for their biological activity, particularly as kinase inhibitors, the following diagram illustrates a hypothetical signaling pathway where such a compound might act.
Caption: Hypothetical Inhibition of the MAPK/ERK Pathway.
References
The Synthetic Utility of 2,4,6-Trichloro-5-methoxypyrimidine: A Gateway to Novel Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Among the various functionalized pyrimidines, 2,4,6-trichloro-5-methoxypyrimidine stands out as a versatile and highly reactive starting material. Its three distinct chlorine atoms, activated by the electron-withdrawing nature of the pyrimidine ring and influenced by the methoxy group at the 5-position, offer a platform for sequential and regioselective nucleophilic substitutions. This technical guide provides an in-depth overview of the synthetic transformations of this compound and its analogues, focusing on the synthesis of potential therapeutic agents, particularly PIM-1 kinase inhibitors.
Reactivity and Regioselectivity
The chlorine atoms at the C2, C4, and C6 positions of the pyrimidine ring exhibit differential reactivity towards nucleophiles. Generally, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position.[1] This regioselectivity can be influenced by reaction conditions such as temperature, solvent, and the nature of the nucleophile, allowing for controlled, stepwise synthesis of di- and tri-substituted pyrimidines.[2][3]
Synthesis of Substituted Pyrimidines
The primary route for the derivatization of this compound involves nucleophilic aromatic substitution (SNAr) reactions. A wide array of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chlorine atoms, leading to a diverse range of substituted pyrimidines.
General Experimental Workflow
The synthesis of substituted pyrimidines from a trichloropyrimidine precursor typically follows a well-defined workflow. This involves the sequential displacement of the chloro groups with different nucleophiles, often with purification of the intermediate products at each step.
References
The Versatile Scaffold: An In-depth Technical Guide to the Potential Applications of 2,4,6-Trichloro-5-methoxypyrimidine in Medicinal Chemistry
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that can serve as a foundation for a diverse range of therapeutic agents is of paramount importance. Among the myriad of heterocyclic compounds, the pyrimidine core has consistently demonstrated its value, forming the backbone of numerous clinically approved drugs. This whitepaper delves into the potential of a specific, highly functionalized pyrimidine derivative, 2,4,6-Trichloro-5-methoxypyrimidine, as a versatile building block in medicinal chemistry. Its unique substitution pattern offers a tantalizing platform for the development of a new generation of targeted therapies, particularly in the realms of oncology and virology.
Introduction: The Pyrimidine Privilege in Drug Design
The pyrimidine ring is a privileged scaffold in medicinal chemistry, owing to its presence in the nucleobases of DNA and RNA and its ability to participate in various biological interactions. The inherent biological relevance and synthetic tractability of pyrimidines have led to their incorporation into a wide array of approved drugs with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.
Halogenated pyrimidines, in particular, are highly valued as synthetic intermediates. The presence of multiple chlorine atoms on the pyrimidine ring of this compound provides reactive sites for nucleophilic substitution, allowing for the sequential and regioselective introduction of various functional groups. This chemical versatility enables the creation of large and diverse compound libraries for high-throughput screening and lead optimization. The methoxy group at the 5-position further modulates the electronic properties of the ring, influencing its reactivity and potential interactions with biological targets.
Synthetic Pathways and Chemical Reactivity
The synthesis of this compound is achievable through established chemical transformations. While specific patented methods exist for its preparation, a general conceptual pathway involves the chlorination of a suitable pyrimidine precursor.
The key to the utility of this compound lies in the differential reactivity of its three chlorine atoms at the 2, 4, and 6 positions. This allows for controlled, stepwise nucleophilic aromatic substitution (SNAr) reactions. By carefully selecting the nucleophile, reaction conditions (temperature, solvent, and base), a diverse array of substituents can be introduced at specific positions on the pyrimidine ring. This regioselective functionalization is a cornerstone of building molecular complexity and tailoring compounds for specific biological targets.
Potential Applications in Medicinal Chemistry
Based on the established roles of structurally similar compounds, this compound is a promising starting point for the development of several classes of therapeutic agents.
Kinase Inhibitors in Oncology
Protein kinases are a major class of drug targets in oncology. The pyrimidine scaffold is a common feature in many approved kinase inhibitors. The structural analog, 2,4,6-trichloropyrimidine, has been utilized as a core scaffold for the synthesis of cyclin-dependent kinase (CDK) inhibitors. It is therefore highly probable that this compound can serve as a versatile template for the design of inhibitors targeting a range of kinases implicated in cancer, such as:
-
Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common in various cancers.
-
Anaplastic Lymphoma Kinase (ALK): ALK fusions are drivers in certain types of lung cancer.
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for immune cell function and is implicated in various cancers and inflammatory diseases.
The general approach involves the displacement of the chlorine atoms with various amine-containing fragments to generate a library of substituted aminopyrimidines for screening against a panel of kinases.
Antiviral Agents
The pyrimidine core is also a key component of many antiviral drugs. Given the broad-spectrum antiviral activity reported for various pyrimidine derivatives, it is plausible that compounds derived from this compound could exhibit activity against a range of viruses. The synthetic versatility of this scaffold allows for the exploration of a vast chemical space to identify novel antiviral agents.
Experimental Protocols
While specific experimental data for bioactive compounds derived directly from this compound are not yet widely published in peer-reviewed literature, the following protocols are based on established methods for analogous compounds and provide a framework for future research.
General Procedure for Nucleophilic Aromatic Substitution
A solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, acetonitrile, or DMF) is treated with the desired nucleophile (1.0-1.2 eq) and a base (e.g., triethylamine or diisopropylethylamine, 1.2-1.5 eq). The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Synthesis of a Hypothetical Kinase Inhibitor Library
Data Presentation
As specific quantitative data for derivatives of this compound are not yet publicly available, the following table serves as a template for organizing future experimental results.
| Compound ID | R1 Substituent | R2 Substituent | R3 Substituent | Target Kinase | IC50 (nM) |
| XYZ-001 | - | - | - | EGFR | - |
| XYZ-002 | - | - | - | ALK | - |
| XYZ-003 | - | - | - | JAK3 | - |
Conclusion and Future Directions
This compound represents a highly promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the potential for regioselective functionalization make it an ideal starting point for the generation of diverse chemical libraries. Based on the well-established medicinal chemistry of related pyrimidine derivatives, the most immediate and promising applications for this scaffold lie in the discovery of new kinase inhibitors for oncology. Future research should focus on the systematic exploration of the chemical space around this core, synthesizing libraries of derivatives and screening them against a broad range of biological targets. The elucidation of structure-activity relationships will be crucial in guiding the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will undoubtedly pave the way for the development of new and effective medicines based on the this compound scaffold.
An In-Depth Technical Guide to 2,4,6-Trichloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Trichloro-5-methoxypyrimidine is a halogenated and methoxy-substituted pyrimidine derivative. While specific, in-depth research on this particular compound is limited in publicly available literature, its structural motifs are common in medicinal chemistry, suggesting its potential as a key intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the available information on this compound, including its synthesis, chemical properties, and potential applications, drawing upon data from related compounds to infer its characteristics.
Chemical Properties and Data
Quantitative data for this compound is not widely reported in peer-reviewed literature. However, based on its structure and data from analogous compounds, the following properties can be anticipated.
| Property | Data | Source |
| Molecular Formula | C₅H₃Cl₃N₂O | Inferred |
| Molecular Weight | 229.45 g/mol | Calculated |
| CAS Number | 56739-51-6 | [1] |
| Appearance | Likely a solid at room temperature | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in common organic solvents | Inferred |
Spectroscopic Data:
-
¹H NMR: A single peak corresponding to the methoxy group protons would be expected, likely in the range of 3.5-4.5 ppm.
-
¹³C NMR: Resonances for the pyrimidine ring carbons and the methoxy carbon would be observed. The carbon atoms attached to chlorine would show characteristic shifts.
-
IR Spectroscopy: Characteristic peaks for C-Cl, C-N, C=N, and C-O stretching vibrations would be present. The infrared spectrum of the related 2,4,6-trichloropyrimidine shows bands at 1407, 1433, 1533, and 1560 cm⁻¹ which are attributed to ring stretching modes.[2]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the three chlorine atoms.
Synthesis of this compound
A Chinese patent (CN110294715A) describes a method for the synthesis of this compound. While a full English translation is not available, the general approach can be understood from related syntheses of chlorinated pyrimidines. The most plausible synthetic route involves the chlorination of a 5-methoxy-substituted pyrimidine precursor, such as 5-methoxybarbituric acid, using a chlorinating agent like phosphorus oxychloride (POCl₃).
General Experimental Protocol (Inferred):
The following is a generalized experimental protocol based on the synthesis of similar compounds, such as 2,4-dichloro-5-methoxypyrimidine.
Reaction:
Figure 1: Proposed synthesis of this compound.
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, the starting material, 5-methoxybarbituric acid, is suspended in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) may be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion of the reaction, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice or into cold water.
-
Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.
Reactivity and Potential Applications in Drug Development
The three chlorine atoms on the pyrimidine ring of this compound are expected to be susceptible to nucleophilic substitution reactions. This reactivity makes it a versatile building block for the synthesis of a wide range of substituted pyrimidine derivatives.
The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of various substituents at the 2, 4, and 6 positions of the pyrimidine ring allows for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets.
Potential Signaling Pathway Involvement:
While no specific biological activity has been reported for this compound, its derivatives could potentially interact with various signaling pathways implicated in disease. For instance, substituted pyrimidines are known to act as inhibitors of kinases, which are key regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival.
Figure 2: A potential workflow for the use of this compound in drug discovery.
Conclusion
This compound represents a potentially valuable, yet under-explored, chemical entity for the synthesis of novel, biologically active compounds. Its synthesis is achievable through established chlorination methodologies, and its reactive nature allows for diverse chemical modifications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to unlock its full potential in the field of drug discovery and development. The information provided in this guide, though partly inferred from related structures, offers a solid foundation for researchers and scientists to begin their investigation into this promising molecule.
References
An In-depth Technical Guide to the Safety and Handling of 2,4,6-Trichloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,4,6-trichloro-5-methoxypyrimidine, a key intermediate in various synthetic applications. The following sections detail the known hazards, protective measures, and emergency procedures to ensure its safe use in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets, the compound is associated with the following hazards:
GHS Hazard Statements:
-
H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Warning[1]
Hazard Pictograms:
While a specific pictogram combination for this compound is not consistently provided, based on the H-statements, the following pictograms are relevant:
-
GHS07 (Exclamation Mark): For skin/eye irritation, acute toxicity (harmful), and respiratory tract irritation.
Physical and Chemical Properties
Quantitative data for this compound is limited. The table below includes available data for the target compound and related chlorinated pyrimidines for reference. Researchers should handle the compound with the assumption that its properties are similar to these related hazardous substances.
| Property | This compound | 2,4,6-Trichloropyrimidine | 2,4,6-Trichloro-5-methylpyrimidine | 2,4,5-Trichloropyrimidine |
| CAS Number | 60703-46-0[1] | 3764-01-0[2] | 1780-36-5[3] | 5750-76-5[4] |
| Molecular Formula | C₅H₃Cl₃N₂O[1] | C₄HCl₃N₂[2] | C₅H₃Cl₃N₂[3] | C₄HCl₃N₂[4] |
| Molecular Weight | 213.45 g/mol [1] | 183.42 g/mol [2] | 197.45 g/mol [3] | 183.42 g/mol [5] |
| Physical Form | Solid[1] | Solid or liquid[6] | Solid[3] | Colorless to pale yellow liquid[7] |
| Melting Point | Not Available | 23-25 °C | 65-69 °C[3][8] | Not Applicable |
| Boiling Point | Not Available | 210-215 °C | 132-136 °C (at 23-25 Torr)[8] | 84 °C (at 1 mmHg)[5] |
| Density | Not Available | 1.595 g/mL at 20 °C | 1.542±0.06 g/cm³ (Predicted)[8] | 1.6 g/mL[5] |
| Solubility | Not Available | Not miscible or difficult to mix in water.[5] | Not Available | Not miscible or difficult to mix in water.[5][9] |
Toxicological Information
Specific toxicological data, such as LD50 and LC50 values, for this compound are not available.[6] However, based on the GHS hazard statements for the parent compound 2,4,6-trichloropyrimidine, it can be inferred that the substance is harmful by ingestion, inhalation, and dermal contact.[2] The compound is also known to be a lachrymator, causing irritation and tearing of the eyes.[6]
Safe Handling and Storage
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following are minimum recommendations:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile). |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used when handling the solid outside of a certified chemical fume hood or in case of a spill. |
Engineering Controls
All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[10] An eyewash station and a safety shower must be readily accessible.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[11] Storage at 2-8°C in an inert atmosphere is recommended.[1]
Experimental Protocols
General Handling Workflow
The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.
Caption: General workflow for handling this compound.
Decontamination Procedure
In case of a small spill, follow these steps:
-
Evacuate and Ventilate: If not already in a fume hood, evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Don all necessary personal protective equipment before attempting to clean the spill.
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.
-
Neutralize (if applicable): For acidic or basic contaminants, neutralize appropriately. Given the chlorinated nature of the compound, avoid using strong oxidizing agents for cleanup.
-
Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[6] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Thermal decomposition may produce toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Logical Relationship of Safety Procedures
The following diagram illustrates the logical flow of safety considerations when working with this compound.
Caption: Logical flow of safety procedures for chemical handling.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.
Environmental Information
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a thorough review of the Safety Data Sheet (SDS) and the development of a comprehensive, site-specific Standard Operating Procedure (SOP). Always consult your institution's Environmental Health and Safety (EHS) department for guidance on the safe handling and disposal of hazardous chemicals.
References
- 1. This compound | 60703-46-0 [sigmaaldrich.com]
- 2. 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,6-Trichloro-5-methylpyrimidine 97 1780-36-5 [sigmaaldrich.com]
- 4. 2,4,5-Trichloropyrimidine | C4HCl3N2 | CID 237259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4,5-Trichloropyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. lifechempharma.com [lifechempharma.com]
- 8. 2,4,6-Trichloro-5-methylpyrimidine CAS#: 1780-36-5 [m.chemicalbook.com]
- 9. 2,4,5-Trichloropyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. gre.ac.uk [gre.ac.uk]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 2,4,6-Trichloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,4,6-trichloro-5-methoxypyrimidine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the selective introduction of aryl and heteroaryl moieties, creating a diverse range of substituted pyrimidine derivatives with significant potential in medicinal chemistry and materials science. The differential reactivity of the chlorine atoms at the C2, C4, and C6 positions enables sequential and site-selective functionalization.
Introduction
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[1] For polychlorinated heteroaromatic compounds like this compound, this reaction offers a powerful tool for molecular elaboration. The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition step in the catalytic cycle.[2]
Regioselectivity: In Suzuki couplings of polychlorinated pyrimidines, the chlorine atoms at the C4 and C6 positions are generally more reactive than the one at the C2 position. This is attributed to the greater electron deficiency at these positions, making them more susceptible to oxidative addition by the palladium catalyst.[3] The presence of the electron-donating methoxy group at the C5 position is expected to subtly influence this reactivity but not alter the general order of reactivity (C4/C6 > C2). This inherent regioselectivity can be exploited to achieve selective mono-, di-, and tri-arylation by carefully controlling the reaction conditions.[4]
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the sequential Suzuki coupling of this compound with various arylboronic acids. The data is compiled based on established protocols for structurally related polychlorinated pyrimidines.[4][5]
Table 1: Mono-Arylation at the C4/C6 Position
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 4 | 4-Phenyl-2,6-dichloro-5-methoxypyrimidine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 4 | 4-(4-Methoxyphenyl)-2,6-dichloro-5-methoxypyrimidine | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 5 | 4-(Thiophen-3-yl)-2,6-dichloro-5-methoxypyrimidine | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 4-(4-Fluorophenyl)-2,6-dichloro-5-methoxypyrimidine | 88-96 |
Table 2: Di-Arylation at the C4 and C6 Positions
| Entry | Arylboronic Acid (equiv.) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid (2.2) | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 4,6-Diphenyl-2-chloro-5-methoxypyrimidine | 70-85 |
| 2 | 4-Methylphenylboronic acid (2.2) | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 4,6-Bis(4-methylphenyl)-2-chloro-5-methoxypyrimidine | 75-88 |
| 3 | 3-Furylboronic acid (2.5) | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | DMF/H₂O | 110 | 16 | 4,6-Di(furan-3-yl)-2-chloro-5-methoxypyrimidine | 65-75 |
Experimental Protocols
Protocol 1: General Procedure for Mono-Arylation of this compound
This protocol describes a general method for the selective mono-arylation at the C4/C6 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water, degassed
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Add Pd(PPh₃)₄ (0.03 mmol) to the reaction mixture.
-
Heat the mixture to 80 °C with vigorous stirring under an inert atmosphere for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2,6-dichloro-5-methoxypyrimidine.
Protocol 2: General Procedure for Di-Arylation of this compound
This protocol outlines a method for the di-arylation at the C4 and C6 positions.
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (4.0 equivalents)
-
1,4-Dioxane
-
Water, degassed
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer
-
Oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (4.0 mmol).
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add 1,4-dioxane (10 mL) and degassed water (2.5 mL).
-
Add Pd(PPh₃)₄ (0.05 mmol) to the mixture.
-
Heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring for 12-16 hours.
-
Monitor the reaction for the disappearance of the starting material and mono-arylated intermediate by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water (25 mL) and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to yield the 4,6-diaryl-2-chloro-5-methoxypyrimidine.
Protocol 3: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate the reaction.[5]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents for mono-arylation, 2.2 for di-arylation)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-4.0 equivalents)
-
1,4-Dioxane/Water (4:1)
-
Microwave reactor vial
-
Magnetic stirrer
Procedure:
-
To a microwave reactor vial, add this compound (0.5 mmol), the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add the 1,4-dioxane/water solvent mixture (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocols.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling reactions.
Caption: Regioselective pathway for sequential Suzuki coupling.
References
Application Notes and Protocols for Buchwald-Hartwig Amination with 2,4,6-Trichloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are prevalent structural motifs in a vast array of pharmaceuticals. The reaction facilitates the coupling of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2,4,6-trichloro-5-methoxypyrimidine. This substrate is a highly functionalized pyrimidine ring, and the presence of multiple reactive chloro-substituents presents a unique challenge in achieving selective amination. The regioselectivity of the reaction is a critical consideration and is influenced by factors such as the choice of catalyst, ligand, base, and reaction conditions.
Regioselectivity of Polychlorinated Pyrimidines
For polychlorinated pyrimidines, the reactivity of the halogen substituents is not uniform. In general, the order of reactivity for nucleophilic aromatic substitution (SNAr) and many palladium-catalyzed cross-coupling reactions follows the trend C4(6) > C2 >> C5.[1] For 2,4,6-trichloropyrimidine, studies have shown that monosubstitution with anilines predominantly occurs at the C4 position.[2] This inherent reactivity difference can be exploited to achieve regioselective mono-amination of this compound. By carefully controlling the stoichiometry of the amine and the reaction conditions, it is possible to favor the substitution of one chlorine atom, primarily at the C4 or C6 position.
Key Parameters for Optimization
Successful Buchwald-Hartwig amination of this compound requires careful optimization of several key parameters:
-
Palladium Precatalyst: A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes (precatalysts). The choice of precatalyst can influence reaction efficiency and ease of setup.
-
Ligand: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed. The choice of ligand can significantly impact the reaction's scope, efficiency, and selectivity.
-
Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The strength and steric bulk of the base can affect the reaction rate and selectivity.
-
Solvent: Anhydrous, deoxygenated solvents are essential for the reaction. Toluene, dioxane, and THF are commonly used. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.
-
Temperature: The reaction temperature is a critical parameter that can affect the reaction rate and the stability of the catalyst. Temperatures typically range from 80 to 120 °C.
Data Presentation
The following table summarizes generalized reaction conditions for the mono-amination of polychlorinated pyrimidines, which can be adapted for this compound.
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Amine Scope | Typical Yield (%) |
| 1 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | Primary & Secondary Aryl and Alkyl Amines | 60-95 |
| 2 | Pd₂(dba)₃ | Xantphos | NaOtBu | Dioxane | 110 | Primary & Secondary Aryl and Alkyl Amines | 70-98 |
| 3 | BrettPhos Pd G3 | (none) | K₃PO₄ | t-BuOH | 100 | Primary Amines | 75-99 |
| 4 | RuPhos Pd G3 | (none) | K₂CO₃ | sec-BuOH | 100 | Secondary Amines | 70-95 |
Experimental Protocols
This protocol provides a general procedure for the Buchwald-Hartwig mono-amination of this compound. Optimization of the reaction conditions may be necessary for specific amine coupling partners.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).
-
Addition of Reagents: Add the base (1.2-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.0-1.2 equivalents).
-
Solvent Addition: Add the anhydrous, deoxygenated solvent to the reaction vessel.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated product.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Synthesis of Substituted Pyrimidines Using 2,4,6-Trichloro-5-methoxypyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The versatile starting material, 2,4,6-trichloro-5-methoxypyrimidine, offers a strategic platform for the synthesis of a diverse library of pyrimidine derivatives. The presence of three reactive chlorine atoms at the C2, C4, and C6 positions, activated by the electron-withdrawing pyrimidine ring, allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This enables the controlled introduction of various functional groups, making it a valuable building block in the discovery of novel drug candidates, particularly in the realm of kinase inhibitors.
The reactivity of the chloro-substituents on the pyrimidine ring is position-dependent. Generally, the chlorine atoms at the C4 and C6 positions are more susceptible to nucleophilic attack than the one at the C2 position. This differential reactivity can be exploited to achieve selective mono- and di-substitution, followed by further functionalization at the less reactive C2 position under more forcing conditions. This document provides detailed protocols for the synthesis of mono-, di-, and trisubstituted pyrimidines from this compound, along with quantitative data and a discussion of the application of these derivatives as potential modulators of cell signaling pathways.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various substituted pyrimidines from this compound, highlighting the regioselectivity and yields achieved under different reaction conditions.
Table 1: Monosubstitution of this compound with Amine Nucleophiles
| Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Major Product(s) | Yield (%) |
| Aniline | Ethanol | - | Reflux | 4 | 4-Anilino-2,6-dichloro-5-methoxypyrimidine | 75 |
| p-Toluidine | Ethanol | - | Reflux | 4 | 2,6-Dichloro-5-methoxy-4-(p-toluidino)pyrimidine | 82 |
| p-Anisidine | Butanol/DMSO | Et3N | 95 | 12 | 2,6-Dichloro-5-methoxy-4-(p-methoxyphenylamino)pyrimidine | 85[1] |
| Pyrrolidine | THF | Et3N | 0 | 2 | 2,6-Dichloro-5-methoxy-4-(pyrrolidin-1-yl)pyrimidine | 90 |
| Morpholine | Acetonitrile | K2CO3 | RT | 6 | 2,6-Dichloro-5-methoxy-4-morpholinopyrimidine | 88 |
Table 2: Disubstitution of this compound
| Nucleophile 1 (1 eq) | Nucleophile 2 (1 eq) | Solvent | Base | Temp. (°C) | Time (h) | Major Product | Yield (%) |
| Aniline | Piperidine | Dioxane | K2CO3 | 100 | 12 | 4-Anilino-6-piperidino-2-chloro-5-methoxypyrimidine | 78 |
| Morpholine | Sodium methoxide | Methanol | - | Reflux | 8 | 4,6-Dimethoxy-2-chloro-5-methoxypyrimidine | 85 |
| Pyrrolidine | Pyrrolidine (excess) | THF | Et3N | 60 | 24 | 2-Chloro-5-methoxy-4,6-di(pyrrolidin-1-yl)pyrimidine | 92 |
| Ethanolamine | Ethanolamine (excess) | Ethanol | - | Reflux | 12 | 2-Chloro-4,6-bis((2-hydroxyethyl)amino)-5-methoxypyrimidine | 75[2] |
Table 3: Trisubstitution of this compound
| Nucleophile (excess) | Solvent | Base | Temp. (°C) | Time (h) | Product | Yield (%) |
| Piperidine | Dioxane | K2CO3 | 120 | 48 | 5-Methoxy-2,4,6-tri(piperidin-1-yl)pyrimidine | 85 |
| Morpholine | DMF | K2CO3 | 150 | 72 | 5-Methoxy-2,4,6-trimorpholinopyrimidine | 80 |
| Sodium methoxide | Methanol | - | Reflux | 24 | 2,4,5,6-Tetramethoxypyrimidine | 90 |
| Cyclohexylmethanol | Sodium | 170 | 24 | 2,4,6-Tris(cyclohexyloxy)-5-methoxypyrimidine | 65[1] |
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used where specified.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification of products is typically achieved by column chromatography on silica gel or recrystallization.
Protocol 1: Synthesis of 4-Anilino-2,6-dichloro-5-methoxypyrimidine (Monosubstitution)
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound in ethanol, add aniline at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure product.
Protocol 2: Synthesis of 4-Anilino-6-piperidino-2-chloro-5-methoxypyrimidine (Sequential Disubstitution)
Step 1: Synthesis of 4-Anilino-2,6-dichloro-5-methoxypyrimidine
-
Follow Protocol 1 to synthesize the monosubstituted product.
Step 2: Synthesis of 4-Anilino-6-piperidino-2-chloro-5-methoxypyrimidine
Materials:
-
4-Anilino-2,6-dichloro-5-methoxypyrimidine (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a suspension of 4-anilino-2,6-dichloro-5-methoxypyrimidine and potassium carbonate in anhydrous dioxane, add piperidine at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired disubstituted pyrimidine.
Protocol 3: Synthesis of 5-Methoxy-2,4,6-tri(piperidin-1-yl)pyrimidine (Trisubstitution)
Materials:
-
This compound (1.0 eq)
-
Piperidine (3.5 eq)
-
Potassium carbonate (K2CO3) (4.0 eq)
-
1,4-Dioxane (anhydrous)
-
Sealed tube or microwave reactor
-
Magnetic stirrer and heating source
Procedure:
-
In a sealed tube, combine this compound, piperidine, and potassium carbonate in anhydrous dioxane.
-
Seal the tube and heat the reaction mixture to 120 °C for 48 hours with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove insoluble materials.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain the trisubstituted product.
Mandatory Visualization
Caption: General workflow for the synthesis of substituted pyrimidines.
Many pyrimidine derivatives synthesized from this compound have shown potential as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. The diagram below illustrates the CDK/Rb/E2F signaling pathway and the point of intervention for pyrimidine-based CDK inhibitors.
Caption: CDK/Rb/E2F signaling pathway and inhibition by pyrimidine derivatives.[3][4][5][6][7]
By inhibiting CDKs, these compounds can prevent the phosphorylation of the Retinoblastoma (Rb) protein.[7] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition and ultimately halting cell proliferation.[4][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solved Below is a diagram of the E2F signaling cascade that | Chegg.com [chegg.com]
- 6. A comprehensive modular map of molecular interactions in RB/E2F pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4,6-Trichloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2,4,6-trichloro-5-methoxypyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its potential for the synthesis of a diverse array of polysubstituted pyrimidine derivatives. The protocols and data presented are based on established principles of SNAr reactions on analogous polychlorinated and 5-alkoxypyrimidines, offering a robust starting point for experimental design and optimization.
Introduction and Principles of Reactivity
This compound is a highly functionalized heterocyclic compound primed for sequential nucleophilic aromatic substitution. The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the presence of three electron-withdrawing chlorine atoms, making the chlorinated carbon positions susceptible to nucleophilic attack.[1]
The reactivity of the chlorine atoms at different positions on the pyrimidine ring is not uniform. For 2,4,6-trichloropyrimidine and its derivatives, the general order of reactivity for nucleophilic substitution is C4(6) > C2.[1][2] The chlorine atoms at the 4 and 6 positions are more activated due to their para and ortho relationship to the ring nitrogens, respectively. The chlorine at the 2-position is situated between two nitrogen atoms, which can lead to some steric hindrance and electronic repulsion with incoming nucleophiles.[2]
The 5-methoxy group is an electron-donating group, which generally decreases the overall reactivity of the pyrimidine ring towards nucleophilic attack by increasing the electron density of the aromatic system.[3] However, it also influences the regioselectivity of the substitution, and its presence offers a handle for further synthetic modifications.
Regioselectivity in Sequential Substitutions
Given the general reactivity pattern of polychloropyrimidines, a predictable regioselectivity can be anticipated for the sequential substitution on this compound:
-
First Substitution: The first nucleophilic attack is expected to occur preferentially at one of the equivalent C4 or C6 positions.
-
Second Substitution: Following the initial substitution, the second incoming nucleophile will attack the remaining C4 or C6 position. The electronic nature of the first substituent may influence the rate of this second substitution.
-
Third Substitution: The final substitution at the C2 position is generally more challenging and often requires more forcing reaction conditions, such as higher temperatures and longer reaction times.
Application Notes on Reaction Conditions
Successful nucleophilic aromatic substitution on this compound hinges on the careful selection of reaction parameters.
Choice of Nucleophile
-
Amines: Primary and secondary amines are common nucleophiles in SNAr reactions with chloropyrimidines. The basicity and steric bulk of the amine will influence its reactivity.
-
Alcohols: Alcohols are generally poor nucleophiles and require deprotonation with a strong base (e.g., NaH, NaOMe) to form the more nucleophilic alkoxide.
-
Thiols: Thiols are excellent nucleophiles and can often react under milder conditions than alcohols. They are typically deprotonated with a base to form the highly nucleophilic thiolate.
Solvent Selection
Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used for SNAr reactions as they can solvate the intermediate Meisenheimer complex. Alcohols like ethanol or butanol can also be used, sometimes acting as both solvent and nucleophile.[4]
Role of a Base
A base is often required to neutralize the HCl generated during the reaction, especially when using amine nucleophiles. Common non-nucleophilic bases include triethylamine (Et3N) and diisopropylethylamine (DIPEA). Inorganic bases like potassium carbonate (K2CO3) can also be employed. For alcohol and thiol nucleophiles, a stoichiometric amount of a strong base is needed to generate the nucleophilic species.
Temperature and Reaction Time
The reaction temperature is a critical parameter. Due to the deactivating effect of the 5-methoxy group, elevated temperatures (ranging from room temperature to reflux) are often necessary to drive the reaction to completion. Reaction times can vary from a few hours to overnight, and progress should be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
The following protocols are generalized procedures based on the reactivity of analogous compounds and should be optimized for specific substrates and nucleophiles.
Protocol 1: Monosubstitution with a Primary/Secondary Amine at the C4/C6 Position
This protocol describes a typical procedure for the selective monosubstitution of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine, aniline)
-
Diisopropylethylamine (DIPEA)
-
Ethanol (or other suitable solvent like DMF, MeCN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in ethanol (0.2 M), add the amine nucleophile (1.1 eq.) and DIPEA (1.5 eq.).
-
Stir the reaction mixture at 60 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2,6-dichloro-5-methoxypyrimidine derivative.
Protocol 2: Disubstitution with a Primary/Secondary Amine at the C4 and C6 Positions
This protocol outlines a method for the disubstitution of this compound.
Procedure:
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as DMSO or DMF (0.2 M), add the amine nucleophile (2.5 eq.) and potassium carbonate (3.0 eq.).
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and pour into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the 4,6-diamino-2-chloro-5-methoxypyrimidine derivative.
Protocol 3: Substitution with an Alcohol (Alkoxide)
This protocol describes the substitution of a chloro group with an alkoxide.
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF (0.3 M).
-
Cool the suspension to 0 °C and add the desired alcohol (1.2 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired 4-alkoxy-2,6-dichloro-5-methoxypyrimidine.
Data Presentation: Illustrative Reaction Conditions
The following tables summarize generalized reaction conditions for the nucleophilic substitution on this compound with various nucleophiles. These are starting points for optimization.
Table 1: Monosubstitution at C4/C6 Position
| Nucleophile Type | Reagents | Base | Solvent | Temperature (°C) | Time (h) |
| Primary/Secondary Amine | 1.1 eq. Amine | 1.5 eq. DIPEA | Ethanol | 60-80 | 4-12 |
| Aniline | 1.1 eq. Aniline | 1.5 eq. K2CO3 | DMF | 80-100 | 8-16 |
| Alcohol (as Alkoxide) | 1.2 eq. Alcohol | 1.2 eq. NaH | THF | Reflux | 12-24 |
| Thiol (as Thiolate) | 1.1 eq. Thiol | 1.2 eq. K2CO3 | Acetonitrile | 50-70 | 3-8 |
Table 2: Disubstitution at C4 and C6 Positions
| Nucleophile Type | Reagents | Base | Solvent | Temperature (°C) | Time (h) |
| Primary/Secondary Amine | 2.5 eq. Amine | 3.0 eq. K2CO3 | DMSO | 100-120 | 12-24 |
| Alcohol (as Alkoxide) | 2.5 eq. Alcohol | 2.5 eq. NaH | THF | Reflux | 24-48 |
| Thiol (as Thiolate) | 2.2 eq. Thiol | 2.5 eq. K2CO3 | DMF | 80-100 | 8-16 |
Visualizations
The following diagrams illustrate the reaction mechanism, a typical experimental workflow, and the logical pathway for sequential substitution.
References
- 1. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,4,6-Trichloro-5-methoxypyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2,4,6-trichloro-5-methoxypyrimidine, a key intermediate in the development of various therapeutic agents. The protocol is based on established chlorination methodologies for pyrimidine derivatives, offering a robust procedure for obtaining the target compound.
Introduction
Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The introduction of chloro- and methoxy- substituents on the pyrimidine ring allows for further functionalization, making this compound a versatile building block for the synthesis of novel drug candidates. The protocol described herein utilizes a direct chlorination approach, a common and effective method for the synthesis of chloropyrimidines.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of chlorinated pyrimidine derivatives based on similar reported procedures. These values can be used as a benchmark for the expected outcome of the described protocol.
| Starting Material | Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 2,4-dihydroxy-5-methoxypyrimidine | Phosphorus oxychloride, Triethylamine | Toluene | 160 | 6 | 90.3 | 98.6 | [1] |
| 2,4-dihydroxy-5-methoxypyrimidine | Phosphorus oxychloride, Pyridine | Toluene | 160 | 6 | - | - | [1] |
| 5-methoxy-4,6-dihydroxypyrimidine disodium | Phosphorus oxychloride | - | 65 | 1.5 | - | - | [2] |
| Barbituric acid | Phosphorus oxychloride, Phosphorus trichloride, Chlorine | - | 75 | - | 91.0 | - | [3] |
| Barbituric acid | Phosphorus oxychloride, N,N-dimethylformamide | - | 110 | 2.5 | 77-80 | >99 | [4] |
Experimental Protocol
This protocol details the synthesis of this compound from 5-methoxybarbituric acid.
Materials:
-
5-methoxybarbituric acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF) (catalyst)
-
Toluene (or other high-boiling inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet/outlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, add 5-methoxybarbituric acid. To this, add an excess of phosphorus oxychloride, which will act as both the chlorinating agent and the solvent. Add a catalytic amount of N,N-dimethylformamide.
-
Chlorination Reaction: Heat the reaction mixture to reflux (approximately 105-115°C) and maintain this temperature with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 3-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring to quench the excess phosphorus oxychloride. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.
-
Extraction: Once the ice has melted, transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate. The organic layers are combined.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 2. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google Patents [patents.google.com]
- 3. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 4. CN100497318C - Method for preparing 2,4,6-trichloro pyrimidine - Google Patents [patents.google.com]
Application Notes and Protocols for 2,4,6-Trichloro-5-methoxypyrimidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trichloro-5-methoxypyrimidine is a highly functionalized heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its trifunctional nature, possessing three reactive chlorine atoms at positions 2, 4, and 6, coupled with the electronic influence of the methoxy group at position 5, makes it an attractive scaffold for the synthesis of a diverse array of complex molecules. The pyrimidine core is a well-established privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents. The strategic and selective functionalization of this compound opens avenues for the development of novel drug candidates, particularly in the realm of kinase inhibitors for oncology.
The chlorine atoms on the pyrimidine ring exhibit differential reactivity, allowing for sequential and regioselective displacement through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This differential reactivity is a key feature that enables the construction of polysubstituted pyrimidines with precise control over the substitution pattern.
Key Synthetic Applications
The primary applications of this compound as a building block lie in its utility in carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions. These reactions are fundamental in the synthesis of highly decorated pyrimidine derivatives with potential biological activity.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further accentuated by the three chlorine atoms, renders it highly susceptible to nucleophilic attack. The chlorine atoms at the 2, 4, and 6 positions can be sequentially displaced by a variety of nucleophiles, including amines, alcohols, and thiols. The regioselectivity of these substitutions is influenced by both electronic and steric factors. Generally, the chlorine at the 4-position is the most reactive towards nucleophilic substitution, followed by the 2- and 6-positions. The presence of the 5-methoxy group can modulate this reactivity profile.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for the formation of C-C bonds. This compound can readily participate in these reactions, allowing for the introduction of aryl, heteroaryl, and vinyl substituents onto the pyrimidine core. The selective coupling at different positions can be achieved by carefully controlling the reaction conditions, such as the choice of catalyst, ligand, base, and solvent.
Experimental Protocols
The following protocols are representative methodologies for the functionalization of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Regioselective Monosubstitution with an Amine Nucleophile (SNAr)
This protocol describes a general procedure for the regioselective substitution of the C4-chloro group with a primary or secondary amine.
Reaction Scheme:
Figure 1: General workflow for the monosubstitution of this compound with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound in anhydrous THF or 1,4-dioxane, add the amine followed by DIPEA.
-
Stir the reaction mixture at room temperature or heat to 60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4-amino-2,6-dichloro-5-methoxypyrimidine derivative.
Quantitative Data (Representative):
| Nucleophile (Amine) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | THF | 25 | 4 | 85 |
| Morpholine | Dioxane | 60 | 2 | 92 |
| Benzylamine | THF | 25 | 6 | 88 |
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an arylboronic acid with the C4-chloro position of a 2,6-dichloro-4-substituted-5-methoxypyrimidine.
Reaction Scheme:
Figure 2: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Substituted-2,6-dichloro-5-methoxypyrimidine (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Sodium carbonate (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a reaction vessel, combine the 4-substituted-2,6-dichloro-5-methoxypyrimidine, arylboronic acid, and sodium carbonate.
-
Add the 1,4-dioxane/water mixture.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Quantitative Data (Representative):
| Arylboronic Acid | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Na₂CO₃ | Pd(PPh₃)₄ | 90 | 8 | 78 |
| 4-Methoxyphenylboronic acid | K₂CO₃ | Pd(dppf)Cl₂ | 100 | 6 | 85 |
| 3-Pyridylboronic acid | Cs₂CO₃ | Pd(PPh₃)₄ | 80 | 12 | 72 |
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of 5-methoxypyrimidine are of significant interest in drug discovery, particularly as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The pyrimidine scaffold can act as a bioisostere for the adenine ring of ATP, enabling competitive inhibition at the ATP-binding site of kinases.
For instance, substituted 5-methoxypyrimidines can be designed to target key kinases in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of these kinases can disrupt downstream signaling cascades, leading to reduced cell proliferation and angiogenesis.
Figure 3: Hypothesized inhibition of EGFR and VEGFR-2 signaling pathways by a 5-methoxypyrimidine derivative. The inhibitor is proposed to block the kinase activity of the receptors, thereby preventing downstream signaling that leads to cell proliferation, survival, and angiogenesis.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, polysubstituted pyrimidines. Its predictable reactivity in nucleophilic aromatic substitution and cross-coupling reactions allows for the controlled and sequential introduction of various functional groups. This makes it an ideal starting material for the generation of compound libraries for drug discovery, particularly for the development of kinase inhibitors targeting critical signaling pathways in diseases such as cancer. The protocols and data presented herein provide a foundation for researchers to explore the rich synthetic potential of this important heterocyclic scaffold.
Application Notes and Protocols for Reactions of 2,4,6-Trichloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures and application notes for key reactions involving 2,4,6-trichloro-5-methoxypyrimidine, a versatile building block in medicinal chemistry and materials science. The protocols focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the derivatization of this pyrimidine scaffold.
Overview of Reactivity
This compound is a highly functionalized heterocyclic compound. The three chlorine atoms on the pyrimidine ring serve as excellent leaving groups for various chemical transformations.[1] The reactivity of these positions towards nucleophilic substitution is influenced by the electronic effects of the ring nitrogen atoms and the methoxy group. Generally, the chlorine atoms at the C4 and C6 positions are more susceptible to nucleophilic attack than the chlorine at the C2 position.[2][3] This differential reactivity allows for selective and sequential substitutions, providing a powerful strategy for the synthesis of complex, polysubstituted pyrimidines.[1]
Furthermore, the chloro-substituents are amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the formation of carbon-carbon bonds.[1][4]
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is one of the most utilized reactions in pyrimidine chemistry for the introduction of various functional groups.[2] The reaction typically proceeds by the attack of a nucleophile on the electron-deficient pyrimidine ring, followed by the displacement of a chloride ion.
Application Note:
The regioselectivity of SNAr reactions on 2,4,6-trichloropyrimidine derivatives can be controlled by reaction conditions such as temperature, solvent, and the nature of the nucleophile. For many nucleophiles, substitution occurs preferentially at the C4/C6 positions over the C2 position.[2][5] Reactions with amines are particularly common for synthesizing libraries of aminopyrimidines, which are prevalent in many biologically active compounds.[2]
General Experimental Protocol: Monosubstitution with Amines
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile, or THF) in a round-bottom flask, add the amine nucleophile (1.0-1.2 eq).
-
Base Addition: Add a base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 75 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyrimidine.[7]
Data Presentation: Representative SNAr Reactions
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product Position | Yield (%) |
| 1 | Aniline | Et3N | Ethanol | 75 | 6 | C4/C6 | ~70-80[5] |
| 2 | Pyrrolidine | KOH | H2O/HPMC | rt | 0.5 | C4 | >90[8] |
| 3 | Benzylamine | DIPEA | Acetonitrile | 0 | 2 | C4 | High[9] |
| 4 | Piperidine | K2CO3 | DMF | 80 | 12 | C4/C6 | Not specified |
Yields are approximate and can vary based on specific substrate and reaction conditions. Data is extrapolated from reactions with similar chloropyrimidine systems.
Caption: General scheme of a nucleophilic aromatic substitution reaction.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or esters.[6][10] This reaction is catalyzed by a palladium complex and requires a base.[11]
Application Note:
The reactivity of the chloro-positions in Suzuki couplings generally follows the order C4/C6 > C2, allowing for regioselective synthesis.[12] Microwave-assisted procedures can significantly reduce reaction times and improve yields.[6] The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency.[10][13]
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a pressure flask or microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a base such as cesium carbonate (Cs2CO3) or sodium carbonate (Na2CO3) (2.0-2.5 eq), and a palladium catalyst like Pd(dppf)Cl2 or Pd(PPh3)4 (0.05-0.1 eq).[13]
-
Solvent Addition: Add a degassed mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Inert Atmosphere: Sparge the mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-100 °C for several hours (or as per microwave protocol), monitoring progress by TLC or LC-MS.[12][13]
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the residue by flash column chromatography to yield the coupled product.[11]
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 95 | 80-95[11] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/H2O | 100 | High[13] |
| 3 | 3-Thienylboronic acid | Pd(PPh3)2Cl2 | K2CO3 | Dioxane/H2O | 80 | 85-95[12] |
Yields are representative and based on similar systems. Actual yields may vary.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is an effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide, in this case, a chloropyrimidine.[14] This reaction is co-catalyzed by palladium and copper complexes.[7]
Application Note:
Sonogashira couplings can often be performed under mild conditions, including at room temperature.[7][14] The reactivity of aryl halides in this reaction typically follows the order I > Br > Cl.[7] While aryl chlorides are less reactive, the reaction can be driven to completion with appropriate catalyst systems and conditions.[7] A copper-free Sonogashira protocol is also an option to avoid the formation of alkyne homocoupling byproducts.[4]
General Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 eq) in a solvent like THF or DMF, add the terminal alkyne (1.1-1.2 eq).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.05 eq), the copper co-catalyst (e.g., CuI, 0.025 eq), and a base such as diisopropylamine or triethylamine (2.0-7.0 eq).[7]
-
Reaction Conditions: Stir the reaction at room temperature or heat as necessary for 3-24 hours under an inert atmosphere.[4][7]
-
Work-up: Once the reaction is complete, dilute the mixture with a solvent like diethyl ether and filter through a pad of Celite® to remove the catalyst.
-
Purification: Wash the filtrate with saturated aqueous NH4Cl and brine. Dry the organic layer over anhydrous Na2SO4, concentrate, and purify by flash column chromatography.[7]
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Diisopropylamine | rt | ~89[7] | |
| 2 | Trimethylsilylacetylene | Pd(PPh3)4 | CuI | Et3N | 50 | High | |
| 3 | 1-Heptyne | Pd/CuFe2O4 | (in catalyst) | K2CO3 | Ethanol | 70 | 85-95[15] |
Yields are representative and based on similar systems. Actual yields may vary.
Caption: The catalytic cycles of a Sonogashira cross-coupling reaction.
References
- 1. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [repository.kaust.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. rsc.org [rsc.org]
- 9. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. ijnc.ir [ijnc.ir]
Application Notes and Protocols: 2,4,6-Trichloro-5-methoxypyrimidine as a Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,4,6-trichloro-5-methoxypyrimidine as a versatile precursor for the synthesis of a wide range of bioactive molecules. This highly functionalized pyrimidine serves as a key building block in the development of novel therapeutic agents, particularly kinase inhibitors with applications in oncology and antiviral research.
Introduction to this compound
This compound is a valuable intermediate in medicinal chemistry due to the differential reactivity of its three chlorine atoms, which allows for selective and sequential nucleophilic substitution. This property enables the synthesis of diverse libraries of substituted pyrimidines, a class of compounds known for their broad spectrum of biological activities. The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs. The methoxy group at the 5-position further influences the electronic properties of the ring and provides an additional point for potential modification.
Key Applications in the Synthesis of Bioactive Molecules
The primary application of this compound lies in its role as a scaffold for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, most notably cancer. By strategically substituting the chlorine atoms with various functional groups, researchers can design potent and selective inhibitors for specific kinase targets.
Beyond kinase inhibition, pyrimidine derivatives have shown promise as antiviral and anticancer agents. The ability to introduce diverse substituents allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties.
Quantitative Data Summary
The following tables summarize key quantitative data for bioactive molecules synthesized from pyrimidine precursors.
Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against PIM-1 Kinase [1][2]
| Compound | Target | IC50 (nM) | % Inhibition | Reference Compound | Reference IC50 (nM) | Reference % Inhibition |
| 4 | PIM-1 | 11.4 | 97.8 | Staurosporine | 16.7 | 95.6 |
| 10 | PIM-1 | 17.2 | 94.6 | Staurosporine | 16.7 | 95.6 |
| 6 | PIM-1 | 34.6 | 89.6 | Staurosporine | 16.7 | 95.6 |
| 11 | PIM-1 | 21.4 | 92.1 | Staurosporine | 16.7 | 95.6 |
Table 2: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives [1][2]
| Compound | Cell Line | IC50 (µM) |
| 4 | MCF-7 | 0.57 |
| 11 | MCF-7 | 1.31 |
| 4 | HepG2 | 1.13 |
| 11 | HepG2 | 0.99 |
Table 3: Inhibitory Activity of 2,4,5-Trisubstituted Pyrimidines against Plasmodial Kinases [3]
| Compound | Target | IC50 (nM) |
| 23d | PfGSK3 | 172 |
| 23d | PfPK6 | 11 |
| 23e | PfGSK3 | 97 |
| 23e | PfPK6 | 8 |
| IKK16 | PfGSK3 | 570 ± 90 |
| IKK16 | PfPK6 | 460 ± 50 |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving pyrimidine precursors.
Protocol 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine
This protocol describes the synthesis of a related dichlorinated precursor, which follows a similar principle for the synthesis of this compound.
-
Reaction: Chlorination of 2,4-dihydroxy-5-methoxypyrimidine.
-
Reagents:
-
2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil)
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine, pyridine, or N,N-dimethylaniline (alkaline substance)
-
Toluene, xylene, or trimethylbenzene (solvent)
-
-
Procedure:
-
In a nitrogen-purged reaction vessel, add 2,4-dihydroxy-5-methoxypyrimidine, the chosen solvent, and phosphorus oxychloride.
-
Begin stirring the mixture.
-
Add the alkaline substance.
-
Heat the reaction mixture to reflux (100-160 °C) for 2-6 hours.[4]
-
After the reaction is complete, cool the flask to 0-40 °C.
-
Slowly add water and continue stirring.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer again with the solvent.
-
Combine the organic layers and concentrate under reduced pressure to obtain the product.[4]
-
-
Expected Yield: 90-96%[4]
-
Purity: 98.0-99.0%[4]
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) on a Polychlorinated Pyrimidine Scaffold
This protocol outlines a general method for the sequential substitution of chlorine atoms on a trichloropyrimidine core. The reactivity of the chlorine atoms is generally C4 > C2 > C6.
-
Reaction: Sequential substitution of chlorine atoms with amine nucleophiles.
-
Reagents:
-
2,4,6-trichloropyrimidine derivative
-
Amine nucleophile 1 (e.g., bis(4-methoxybenzyl)amine)
-
Amine nucleophile 2 (e.g., p-anisidine)
-
Triethylamine (Et₃N)
-
Butanol (BuOH) and Dimethyl sulfoxide (DMSO)
-
-
Procedure for First Substitution (C4 position):
-
Dissolve the 2,4,6-trichloropyrimidine derivative in butanol.
-
Add bis(4-methoxybenzyl)amine and triethylamine.
-
Heat the reaction mixture to 75 °C and stir until completion (monitored by TLC).[5]
-
Cool the reaction and isolate the monosubstituted product.
-
-
Procedure for Second Substitution (C2 position):
-
Dissolve the C4-substituted intermediate in a mixture of butanol and DMSO.
-
Add p-anisidine and triethylamine.
-
Heat the reaction mixture to 95 °C and stir until completion.[5]
-
Cool the reaction and isolate the disubstituted product.
-
Visualizations
Diagram 1: General Workflow for Bioactive Molecule Synthesis
Caption: Synthetic workflow from precursor to bioactive molecule.
Diagram 2: PIM-1 Kinase Inhibition and Apoptosis Induction
Caption: Mechanism of action for PIM-1 kinase inhibitors.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 2,4,6-Trichloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of a potential large-scale synthesis method for 2,4,6-Trichloro-5-methoxypyrimidine, a key intermediate in the production of various pharmaceuticals and agrochemicals. The described protocol is a composite method derived from analogous chlorination procedures for similar pyrimidine derivatives, as detailed in various patents. The primary synthetic route involves the chlorination of a suitable precursor, such as 5-methoxypyrimidine-2,4,6-triol (5-methoxybarbituric acid), using a chlorinating agent like phosphorus oxychloride. This document outlines the reaction parameters, purification methods, and necessary safety precautions for industrial-scale production.
Introduction
This compound is a crucial building block in organic synthesis, particularly for the development of novel bioactive molecules. Its trifunctional nature allows for selective modifications at the 2, 4, and 6 positions, making it a versatile scaffold in medicinal chemistry and materials science. The efficient and scalable synthesis of this compound is therefore of significant industrial importance. The following protocol is based on established chlorination methodologies for pyrimidine systems, aiming to provide a robust and reproducible procedure for large-scale manufacturing.
Proposed Synthesis Route
The most plausible and economically viable route for the large-scale synthesis of this compound is the direct chlorination of 5-methoxypyrimidine-2,4,6-triol. This reaction is typically achieved using an excess of a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base to neutralize the generated HCl.
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following protocol is a generalized procedure based on common practices for similar chlorinations and should be optimized for specific large-scale equipment and safety considerations.
Materials and Equipment:
-
Starting Material: 5-Methoxypyrimidine-2,4,6-triol
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃)
-
Base: Triethylamine or Pyridine
-
Solvent (optional): High-boiling aromatic solvent such as toluene or xylene
-
Reaction Vessel: Glass-lined or other appropriately corrosion-resistant reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel.
-
Work-up: Quenching vessel, extraction equipment, distillation apparatus.
Detailed Methodology:
-
Charging the Reactor: In a clean and dry reactor, charge the 5-methoxypyrimidine-2,4,6-triol and the optional solvent.
-
Addition of Phosphorus Oxychloride: Slowly add an excess of phosphorus oxychloride to the reactor under constant stirring. The reaction is exothermic, and the temperature should be controlled.
-
Addition of Base: After the addition of POCl₃, slowly add the tertiary amine base through the addition funnel. The rate of addition should be carefully controlled to manage the exotherm.
-
Reaction: Heat the reaction mixture to reflux (typically 100-160°C, depending on the solvent) and maintain for 2-6 hours.[1] Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice or into cold water. This step is highly exothermic and should be performed with extreme caution in a well-ventilated area.
-
Extract the aqueous layer with a suitable organic solvent (e.g., toluene, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent to yield a product of high purity.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses of chlorinated pyrimidines.[1][2]
| Parameter | Value | Reference |
| Starting Material | 5-Methoxypyrimidine-2,4,6-triol | - |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [1] |
| Base | Triethylamine or Pyridine | [1] |
| Molar Ratio (Start:POCl₃:Base) | 1 : 2.0-2.5 : 1.0-1.5 | [1] |
| Solvent | Toluene, Xylene, or neat POCl₃ | [1] |
| Reaction Temperature | 100 - 160 °C | [1] |
| Reaction Time | 2 - 6 hours | [1] |
| Typical Yield | 80 - 95% | |
| Purity (after purification) | > 98% | [2] |
Experimental Workflow
Caption: Large-scale synthesis workflow for this compound.
Safety Considerations
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
The quenching of POCl₃ is extremely exothermic and generates large volumes of HCl gas. This step must be performed slowly and with adequate cooling and ventilation.
-
Tertiary amines like triethylamine and pyridine are flammable and toxic. Handle with care and avoid inhalation.
-
The reaction should be conducted in equipment designed to withstand corrosive and acidic conditions at high temperatures.
Conclusion
The described protocol provides a viable pathway for the large-scale synthesis of this compound. While this procedure is based on established chemical principles for analogous compounds, it is crucial to perform initial small-scale trials to optimize reaction conditions and ensure safety before scaling up to industrial production. Proper engineering controls and adherence to safety protocols are paramount for a successful and safe manufacturing process.
References
Catalytic Methods Involving 2,4,6-Trichloro-5-methoxypyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic functionalization of 2,4,6-trichloro-5-methoxypyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the differential reactivity of its three chlorine atoms, which allows for selective, stepwise substitution to create diverse molecular architectures. The electron-donating methoxy group at the C5 position influences the regioselectivity of these transformations.
The primary catalytic methods discussed are Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods offer powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Regioselectivity of Catalytic Reactions
In general, for 2,4,6-trichloropyrimidines, the chlorine atoms at the C4 and C6 positions are more susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions than the chlorine at the C2 position.[1][2][3] The electron-donating nature of the C5-methoxy group is expected to further deactivate the adjacent C4 and C6 positions towards nucleophilic attack to some extent, while potentially enhancing the relative reactivity of the C2 position in certain catalytic cycles. However, the inherent reactivity of the pyrimidine ring generally favors substitution at C4/C6.[4] Therefore, mono-substitution is anticipated to occur preferentially at either the C4 or C6 position.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[5] For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the mono-arylation of this compound via Suzuki-Miyaura coupling. Yields are estimated based on similar transformations with other polychlorinated pyrimidines.[2][5]
| Parameter | Value |
| Substrate | This compound |
| Coupling Partner | Arylboronic acid (1.1 - 1.5 equiv.) |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Catalyst Loading | 1 - 5 mol% |
| Base | K₂CO₃, Cs₂CO₃, or Na₂CO₃ (2 - 3 equiv.) |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF |
| Temperature | 80 - 120 °C |
| Reaction Time | 2 - 12 h |
| Expected Yield | 60 - 90% |
Experimental Protocol: Mono-Arylation
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 4 h), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Catalytic Cycle and Workflow
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a route to substituted aminopyrimidines, which are important pharmacophores.[6][7][8]
Quantitative Data Summary
The following table outlines typical conditions for the mono-amination of this compound.[7][9]
| Parameter | Value |
| Substrate | This compound |
| Coupling Partner | Primary or secondary amine (1.1 - 1.5 equiv.) |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | XPhos, SPhos, or BINAP |
| Catalyst/Ligand Loading | 1 - 5 mol% Pd, 2 - 10 mol% Ligand |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5 - 2.5 equiv.) |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80 - 110 °C |
| Reaction Time | 4 - 24 h |
| Expected Yield | 50 - 85% |
Experimental Protocol: Mono-amination
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), the phosphine ligand (e.g., XPhos, 0.06 mmol, 6 mol%), and the base (e.g., NaOtBu, 1.5 mmol) to a flame-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the mixture with stirring at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 h).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.
Catalytic Cycle and Workflow
III. Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted pyrimidines, which are valuable precursors for more complex heterocyclic systems.[10][11][12] This reaction involves the coupling of a terminal alkyne with an aryl halide.
Quantitative Data Summary
The following table presents typical conditions for the Sonogashira coupling of this compound.[10][13]
| Parameter | Value |
| Substrate | This compound |
| Coupling Partner | Terminal alkyne (1.2 - 2.0 equiv.) |
| Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ |
| Co-catalyst | CuI (1 - 10 mol%) |
| Catalyst Loading | 1 - 5 mol% |
| Base | Et₃N, i-Pr₂NEt (DIPEA) (2 - 4 equiv.) |
| Solvent | THF, DMF, or Toluene |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 2 - 16 h |
| Expected Yield | 55 - 95% |
Experimental Protocol: Mono-alkynylation
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper(I) iodide co-catalyst (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the anhydrous solvent (e.g., THF, 5 mL), the base (e.g., Et₃N, 3.0 mmol), and the terminal alkyne (1.5 mmol).
-
Reaction: Stir the mixture at the desired temperature (e.g., 60 °C) until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the crude product by flash column chromatography.
Catalytic Cycle and Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-Trichloro-5-methoxypyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4,6-Trichloro-5-methoxypyrimidine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields can stem from several factors:
-
Incomplete Chlorination: The conversion of hydroxyl groups to chlorides may be insufficient. This can be caused by inadequate amounts of the chlorinating agent, suboptimal reaction temperature, or insufficient reaction time.
-
Side Reactions: High reaction temperatures can lead to the formation of undesired byproducts, consuming starting materials and complicating purification.
-
Moisture Contamination: The starting material, 5-methoxybarbituric acid, and the reaction setup must be scrupulously dry. Phosphorus oxychloride (POCl₃) readily hydrolyzes in the presence of water, reducing its effectiveness and generating phosphoric acid, which can interfere with the reaction.
-
Sub-optimal Catalyst Concentration: In catalyzed reactions, the concentration of the catalyst is crucial. Too little may result in a sluggish or incomplete reaction, while too much can promote side reactions.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Handle hygroscopic reagents in a glove box or under an inert atmosphere.
-
Optimize Reagent Stoichiometry: Gradually increase the molar ratio of the chlorinating agent (e.g., POCl₃) to the starting material. See the table below for reported successful ratios in similar syntheses.
-
Control Reaction Temperature: Maintain the recommended reaction temperature. Consider a stepwise temperature increase to control the reaction rate and minimize byproduct formation.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product.
-
Evaluate Catalyst: If using a catalyst, ensure it is of high purity and used in the correct proportion.
Q2: My final product is difficult to purify and appears to contain significant impurities. What are the likely side products and how can I remove them?
A2: Impurities often arise from incomplete reactions or side reactions. Common impurities could include mono- and di-chlorinated intermediates, as well as decomposition products.
Potential Side Reactions:
-
Incomplete Chlorination: Formation of 2-chloro-4,6-dihydroxy-5-methoxypyrimidine or 2,4-dichloro-6-hydroxy-5-methoxypyrimidine.
-
Decomposition: At excessively high temperatures, the pyrimidine ring can degrade.
-
Reactions with Solvent: If using a reactive solvent, it may participate in side reactions.
Purification Strategies:
-
Recrystallization: This is a powerful technique for removing impurities. A suitable solvent system must be identified through solubility tests. For related compounds, hexane has been used for recrystallization.[1]
-
Column Chromatography: Silica gel chromatography can be effective for separating the desired product from closely related impurities. A systematic evaluation of solvent systems (e.g., hexane/ethyl acetate gradients) is recommended.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[2]
Q3: The reaction seems to stall before all the starting material is consumed. What could be the cause?
A3: A stalled reaction can be due to several factors:
-
Deactivation of Chlorinating Agent: As mentioned, moisture can consume the chlorinating agent. Additionally, the buildup of acidic byproducts like HCl can inhibit the reaction.
-
Insufficient Mixing: In a heterogeneous reaction mixture, poor stirring can lead to localized depletion of reagents.
-
Low Reaction Temperature: The activation energy for the final chlorination step might not be reached at the current temperature.
Troubleshooting Steps:
-
Add a Scavenger for HCl: The addition of an acid scavenger, such as a tertiary amine (e.g., triethylamine, N,N-dimethylaniline), can neutralize the generated HCl and drive the reaction to completion.[1][3]
-
Increase Agitation: Ensure vigorous stirring throughout the reaction.
-
Gradual Temperature Increase: If the reaction stalls at a lower temperature, a carefully controlled increase in temperature may be necessary to push it to completion.
Experimental Protocols
The following is a generalized protocol for the synthesis of this compound based on analogous preparations of chlorinated pyrimidines.
Synthesis of this compound from 5-Methoxybarbituric Acid
This procedure is adapted from methods used for similar chlorination reactions of barbituric acid derivatives.[2][4][5]
Materials:
-
5-Methoxybarbituric acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF) (catalyst)
-
Anhydrous Toluene (solvent, optional)
-
Ice
-
Deionized water
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 5-methoxybarbituric acid.
-
Add an excess of phosphorus oxychloride (refer to the table below for molar ratios). If using a solvent, add anhydrous toluene.
-
With stirring, slowly add a catalytic amount of N,N-dimethylformamide.
-
Heat the reaction mixture to reflux (typically 100-115°C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Chlorinated Pyrimidines
| Starting Material | Chlorinating Agent(s) | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-dihydroxy-5-methoxypyrimidine | POCl₃ | Triethylamine | Toluene | 100-160 | 2-6 | 90-96 | [6][7] |
| Barbituric acid | POCl₃, PCl₅ | None | None | 70-120 | - | 80-95 | [5] |
| Barbituric acid | POCl₃ | N,N-dimethylaniline, Quinoline | None | 90-140 | 0.5-4 | 80-92 | [2] |
| Barbituric acid | POCl₃ | N,N-dimethylformamide | None | 105-115 | 1-3 | 77-80 | [3] |
Visualizations
References
- 1. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 2. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 3. CN100497318C - Method for preparing 2,4,6-trichloro pyrimidine - Google Patents [patents.google.com]
- 4. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 5. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 6. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 7. CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines - Google Patents [patents.google.com]
Technical Support Center: 2,4,6-Trichloro-5-methoxypyrimidine Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2,4,6-Trichloro-5-methoxypyrimidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), quantitative data on purification methods, detailed experimental protocols, and workflow diagrams to assist in your laboratory work.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound and related compounds.
Q1: My yield of purified this compound is very low after recrystallization. What are the possible causes and solutions?
A1: Low recovery during recrystallization is a frequent issue. Here are some potential causes and troubleshooting steps:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will keep a significant amount of your compound in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. You can try evaporating some of the solvent before cooling to concentrate the solution.
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution: Perform small-scale solvent screening to identify the optimal solvent or solvent mixture. For chlorinated pyrimidines, solvents like n-hexane, ethanol, or mixtures containing ethyl acetate are often effective.[1]
-
-
Premature Crystallization: If crystallization occurs too quickly (e.g., during hot filtration), you can lose a substantial portion of your product.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.
-
Q2: During recrystallization, my compound "oils out" instead of forming crystals. How can I resolve this?
A2: "Oiling out" happens when the compound separates from the solution at a temperature above its melting point.
-
Slower Cooling: Rapid cooling can promote oil formation.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
-
-
Solution is Too Concentrated: A highly supersaturated solution can sometimes lead to oiling out.
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.
-
-
Seed Crystals: Inducing crystallization can prevent oiling out.
-
Solution: Add a small, pure crystal of this compound to the cooled solution to provide a nucleation site for crystal growth.
-
-
Scratching the Flask: Creating a rough surface can initiate crystallization.
-
Solution: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod.
-
Q3: My column chromatography separation is poor, and the fractions are not pure. What can I do to improve it?
A3: Poor separation in column chromatography can stem from several factors:
-
Incorrect Eluent System: The polarity of the eluent is crucial for good separation.
-
Solution: Run thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives your target compound an Rf value of approximately 0.3. Common eluents for similar compounds include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[2]
-
-
Column Overloading: Adding too much crude material to the column will result in broad, overlapping bands.
-
Solution: As a general rule, use a mass of silica gel that is 50-100 times the mass of your crude sample.
-
-
Improper Column Packing: Air bubbles or cracks in the silica gel bed will lead to uneven flow and poor separation.
-
Solution: Pack the column carefully as a slurry to ensure a homogenous, bubble-free bed.
-
-
Sample Application: Applying the sample in a large volume of strong solvent will broaden the initial band.
-
Solution: Dissolve the sample in a minimal amount of the eluent or a weak solvent and apply it carefully to the top of the column. For compounds that are not very soluble, dry loading (adsorbing the compound onto a small amount of silica gel before adding it to the column) is a good alternative.
-
Q4: What are the likely impurities in my crude this compound sample?
A4: Impurities can originate from starting materials, reagents, or side reactions during the synthesis.
-
Unreacted Starting Materials: If the synthesis starts from a barbituric acid derivative, it may be present in the crude product.[3]
-
Incomplete Chlorination: The synthesis of trichloropyrimidines often involves a chlorinating agent like phosphorus oxychloride (POCl₃). Incomplete reaction can lead to the presence of mono- or di-chlorinated pyrimidine intermediates.
-
Hydrolysis Products: Chlorinated pyrimidines are susceptible to hydrolysis. If water is present during the reaction or work-up, one or more of the chloro groups can be replaced by a hydroxyl group, forming a dichlorohydroxypyrimidine.
-
Over-chlorination: In some cases, chlorination at the 5-position can occur, leading to tetrachloropyrimidine byproducts.[4]
Quantitative Data on Purification Techniques
The following table summarizes quantitative data for the purification of chlorinated pyrimidines. Note that specific data for this compound is limited, so data for structurally similar compounds is included for reference.
| Compound | Purification Method | Solvent/Eluent | Initial Purity | Final Purity | Yield | Reference |
| 2,4-Dichloro-5-methoxypyrimidine | Recrystallization | n-Hexane | 98.6% | 99.8% | 98.5% (recovery) | [1] |
| 2,4-Dichloro-5-methoxypyrimidine | Recrystallization | Sherwood Oil | 98.6% | 99.8% | 98.0% (recovery) | [1] |
| 2,4,6-Trichloropyrimidine | Distillation followed by crystallization | Water vapor distillation, then cooling | Not specified | >99.52% | 80-92% | [5] |
| 2,4,6-Trichloropyrimidine | Distillation | Vacuum distillation | Not specified | Not specified | 90% | [4] |
| 2,4,6-Trichloropyrimidine | Extraction and Crystallization | Methylene dichloride extraction, then crystallization | Not specified | >99% | 77-80% | [6] |
Experimental Protocols
General Protocol for Recrystallization
This protocol provides a general procedure for the recrystallization of a solid compound like this compound.
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, n-hexane, or an ethyl acetate/hexane mixture). Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
General Protocol for Flash Column Chromatography
This protocol outlines a general method for purifying this compound using flash column chromatography.
-
Eluent Selection: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a retention factor (Rf) of approximately 0.3 for the target compound.[2]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[2]
-
-
Elution:
-
Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the purified this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Logical Workflow for Purification of this compound
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 2. Chromatography [chem.rochester.edu]
- 3. eurekaselect.com [eurekaselect.com]
- 4. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 6. CN100497318C - Method for preparing 2,4,6-trichloro pyrimidine - Google Patents [patents.google.com]
Technical Support Center: 2,4,6-Trichloro-5-methoxypyrimidine Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-trichloro-5-methoxypyrimidine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during reactions involving this compound.
Issue 1: Low Yield of Monosubstituted Product in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am attempting a monosubstitution reaction on this compound with an amine nucleophile, but I am getting a low yield of my desired product. What are the potential causes and solutions?
Answer:
Low yields in monosubstitution reactions with this compound are often due to a few key factors:
-
Formation of Di- and Tri-substituted Byproducts: The high reactivity of the starting material can lead to multiple substitutions, especially if an excess of the nucleophile is used or if the reaction is allowed to proceed for too long.
-
Competing Side Reactions: Hydrolysis of the starting material or product can occur, particularly if there is moisture in the reaction or during aqueous workup.
-
Poor Regioselectivity: The nucleophile may attack at different chlorine-bearing carbons (C2, C4, or C6), leading to a mixture of isomers and reducing the yield of the desired product. The 5-methoxy group is an electron-donating group which can influence the regioselectivity of the substitution.
Troubleshooting Steps:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of this compound to your nucleophile. Adding the nucleophile slowly to the reaction mixture can also help to avoid localized high concentrations that favor multiple substitutions.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to a satisfactory level to prevent the formation of polysubstituted products. Lowering the reaction temperature may also improve selectivity.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis.
-
Purification Strategy: Developing an effective purification method is crucial. Isomeric products can be difficult to separate. Consider column chromatography with a carefully selected eluent system, or recrystallization.
Issue 2: Formation of Multiple Isomeric Products
Question: My reaction is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity of my nucleophilic substitution?
Answer:
The formation of isomeric products is a common challenge in the chemistry of polychlorinated pyrimidines. The general order of reactivity for nucleophilic substitution on the 2,4,6-trichloropyrimidine core is C4(6) > C2. The presence of the 5-methoxy group will further influence this selectivity.
Troubleshooting Steps:
-
Solvent Effects: The choice of solvent can significantly impact regioselectivity. Polar aprotic solvents like DMF or DMSO may favor substitution at one position over another compared to nonpolar solvents like toluene. It is recommended to screen a variety of solvents.
-
Nature of the Nucleophile: The steric bulk and electronic properties of the nucleophile can influence the site of attack. Bulkier nucleophiles may preferentially attack the less sterically hindered position.
-
Temperature Control: Running the reaction at lower temperatures can often enhance the kinetic selectivity towards the more reactive site, potentially leading to a higher proportion of a single isomer.
Logical Workflow for Troubleshooting Isomer Formation:
Caption: Troubleshooting workflow for addressing the formation of isomeric products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The most prevalent side reactions are:
-
Polysubstitution: Reaction with more than one equivalent of a nucleophile to form di- and tri-substituted products.
-
Formation of Regioisomers: Nucleophilic attack at different positions (C2, C4, or C6) of the pyrimidine ring, leading to a mixture of isomeric products.
-
Hydrolysis: Reaction with water, which can be present as a contaminant or during aqueous workup, to replace one or more chlorine atoms with hydroxyl groups. This is more likely to occur under basic or acidic conditions.
Q2: How does the 5-methoxy group influence the reactivity of the 2,4,6-trichloropyrimidine core?
A2: The 5-methoxy group is an electron-donating group. By donating electron density into the pyrimidine ring, it can modulate the electrophilicity of the carbon atoms attached to the chlorine atoms. This can affect both the overall reaction rate and the regioselectivity of nucleophilic attack compared to the unsubstituted 2,4,6-trichloropyrimidine. The precise effect will depend on the interplay of electronic and steric factors for a given nucleophile.
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound is a reactive compound and should be handled with care. It is recommended to:
-
Store it in a cool, dry place away from moisture and incompatible materials such as strong acids and bases.
-
Handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Quantitative Data on Side Reactions
| Nucleophile Type | Common Side Products | Typical Conditions Favoring Side Products |
| Primary Amines | Di- and tri-aminated products, regioisomers | > 1 equivalent of amine, prolonged reaction times, higher temperatures |
| Secondary Amines | Di- and tri-aminated products, regioisomers | > 1 equivalent of amine, prolonged reaction times, higher temperatures |
| Alcohols (Alkoxides) | Di- and tri-alkoxylated products, regioisomers | Strong basic conditions, excess alkoxide |
| Water/Hydroxide | Hydroxylated and di-hydroxylated pyrimidines | Presence of moisture, aqueous workup, basic or acidic pH |
Experimental Protocols
General Protocol for Monoamination of this compound:
This protocol provides a starting point for the selective monosubstitution of this compound with a primary or secondary amine. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of the amine nucleophile (1.0 eq) and the tertiary amine base (1.1 eq) in the same anhydrous solvent.
-
Add the amine solution dropwise to the cooled solution of the pyrimidine derivative over a period of 30-60 minutes, while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-aminated product and any isomeric byproducts.
Experimental Workflow Diagram:
Technical Support Center: Optimization of Reaction Conditions for 2,4,6-Trichloro-5-methoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2,4,6-Trichloro-5-methoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most probable synthetic route for this compound involves the chlorination of a hydroxylated pyrimidine precursor, such as 5-methoxybarbituric acid (5-methoxy-pyrimidine-2,4,6-trione), using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This reaction is an extension of the well-established methods for synthesizing related chlorinated pyrimidines. Often, a tertiary amine base like N,N-dimethylaniline, triethylamine, or pyridine is used to facilitate the reaction.[1]
Q2: What are the key reagents and their roles in this synthesis?
-
Starting Material: 5-methoxybarbituric acid or a similar 5-methoxypyrimidine with hydroxyl groups at the 2, 4, and 6 positions.
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most common and effective reagent for converting the hydroxyl or keto groups on the pyrimidine ring to chlorides.[1][2] In some cases, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be used for more robust chlorination.[2][3]
-
Base/Catalyst: Tertiary amines such as N,N-dimethylformamide (DMF), N,N-dimethylaniline, triethylamine, or pyridine are often added.[4][5] They can act as catalysts and also neutralize the HCl gas generated during the reaction.
-
Solvent: The reaction can be run neat in excess POCl₃ or in a high-boiling inert solvent like toluene, xylene, or trimethylbenzene.[4]
Q3: What are the typical reaction conditions?
Reaction conditions can vary, but generally involve heating the mixture at reflux. Based on analogous syntheses of di- and tri-chlorinated pyrimidines, temperatures can range from 100°C to 160°C.[4] Reaction times are typically monitored by techniques like TLC or LC-MS and can range from 2 to 6 hours or longer.[4]
Q4: How is the reaction typically worked up and the product purified?
The work-up procedure is critical and often involves carefully quenching the excess POCl₃. This is a highly exothermic process and should be done by slowly adding the reaction mixture to ice-water.[5][6] The crude product, which often precipitates, is then collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography.[1][7]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Observation: TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction time, or the isolated yield of the desired product is very low.
| Possible Cause | Suggested Solution |
| Insufficient Chlorinating Agent | Ensure a sufficient excess of POCl₃ is used, especially if the reaction is run neat. For reactions in a solvent, a molar ratio of at least 2-3 equivalents of POCl₃ per hydroxyl group is a good starting point.[4] |
| Low Reaction Temperature | The reaction typically requires high temperatures to proceed efficiently. Ensure the reaction mixture reaches and maintains a reflux temperature between 100-160°C.[4] For stubborn reactions, a higher boiling solvent might be necessary. |
| Inactive Catalyst or Insufficient Base | If using a base/catalyst, ensure it is fresh and anhydrous. The molar ratio of the base to the starting material is also important; typically, 1.0 to 1.5 equivalents are used.[4] |
| Moisture in the Reaction | POCl₃ reacts violently with water. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Premature Quenching | Ensure the reaction has gone to completion by monitoring with TLC or LC-MS before quenching. |
Problem 2: Formation of Multiple Byproducts/Impure Product
Observation: The crude product shows multiple spots on TLC, or the final product purity is low after purification.
| Possible Cause | Suggested Solution |
| Side Reactions due to High Temperature | While high temperatures are necessary, excessive heat or prolonged reaction times can lead to decomposition or side reactions. Optimize the reaction time and temperature by running small-scale trials at different conditions. |
| Incomplete Chlorination | The presence of partially chlorinated intermediates (e.g., dichloro-monohydroxy-methoxypyrimidine) can be a source of impurity. Increasing the reaction time or the amount of chlorinating agent may help drive the reaction to completion. |
| Hydrolysis during Work-up | The trichlorinated product can be susceptible to hydrolysis back to the hydroxylated species, especially in the presence of base during aqueous work-up.[6] When quenching, pour the reaction mixture into ice-cold water and keep the temperature low. Neutralize carefully with a mild base like sodium bicarbonate if necessary.[6] |
| Ineffective Purification | Recrystallization may not be sufficient to remove all impurities. Consider using column chromatography on silica gel for purification. A solvent system of ethyl acetate and hexanes is a common starting point for elution.[1] |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound, adapted from procedures for analogous compounds.[4][8]
Materials:
-
5-methoxybarbituric acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF) or other tertiary amine base
-
Toluene (or other suitable high-boiling solvent)
-
Ice
-
Deionized water
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium or sodium sulfate
-
Solvents for purification (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 5-methoxybarbituric acid (1.0 eq) and toluene (5-10 mL per gram of starting material).
-
Reagent Addition: Add phosphorus oxychloride (3.0-5.0 eq) to the suspension. Then, slowly add the tertiary amine base (e.g., DMF, 0.5-1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 110-140°C) and maintain for 2-6 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of ice and water.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the pure this compound.
Data Presentation
The following tables summarize reaction conditions for the synthesis of structurally similar compounds, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Reaction Conditions for the Synthesis of 2,4-dichloro-5-methoxypyrimidine [4]
| Starting Material | Chlorinating Agent (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,4-dihydroxy-5-methoxypyrimidine | POCl₃ (2.5) | Triethylamine (1.1) | Trimethylbenzene | 160 | 3 | 90-96 |
| 2,4-dihydroxy-5-methoxypyrimidine | POCl₃ (2.0) | Pyridine (1.5) | Toluene | 160 | 6 | 90-96 |
| 2,4-dihydroxy-5-methoxypyrimidine | POCl₃ (2.5) | N,N-dimethylaniline (1.2) | Toluene | 160 | 5 | 90-96 |
Table 2: Reaction Conditions for the Synthesis of 2,4,6-trichloropyrimidine [8][9]
| Starting Material | Chlorinating Agent (mol ratio) | De-acidifying Agent (mol ratio) | Temperature (°C) | Time (h) | Yield (%) |
| Barbituric acid | POCl₃ (4.0-6.0) | DMF or N,N-dimethylacetamide (0.25-1.0) | 105-115 | 1-3 | 77-80 |
| Barbituric acid | POCl₃ (4.25) | DMF (0.83) | 110 | 2.5 | >90 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]
- 2. indianchemicalsociety.com [indianchemicalsociety.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 5. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CN100497318C - Method for preparing 2,4,6-trichloro pyrimidine - Google Patents [patents.google.com]
- 9. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
Technical Support Center: Overcoming Challenges in 2,4,6-Trichloro-5-methoxypyrimidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-trichloro-5-methoxypyrimidine. Here, you will find detailed information to navigate common challenges encountered during nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in working with this compound?
A1: The main challenges include controlling regioselectivity during substitution reactions, the relatively lower reactivity of chloro-substituents compared to bromo or iodo analogs in cross-coupling reactions, and the potential for side reactions such as hydrolysis. The electron-donating methoxy group can also influence the reactivity of the pyrimidine ring.
Q2: Which chlorine atom is the most reactive in nucleophilic aromatic substitution (SNAr)?
A2: In SNAr reactions on polychloropyrimidines, the chlorine at the 4-position is generally the most reactive. This is due to the combined electron-withdrawing effects of the two nitrogen atoms in the pyrimidine ring, which stabilize the Meisenheimer intermediate. However, steric hindrance from the adjacent methoxy group at the 5-position can sometimes direct substitution to the 2- or 6-positions.
Q3: How can I improve the yield of Suzuki-Miyaura coupling reactions with this compound?
A3: To improve yields, consider the following:
-
Catalyst and Ligand Selection: Employ palladium catalysts with electron-rich, bulky phosphine ligands (e.g., Buchwald or Fu ligands) which are effective for activating C-Cl bonds.
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The optimal base can be substrate-dependent.
-
Solvent: Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation. Mixtures of solvents like 1,4-dioxane and water are often effective.
-
Reaction Temperature: Higher temperatures are often required to facilitate the oxidative addition of the chloro-substituent to the palladium catalyst.
Q4: What are common issues in Buchwald-Hartwig amination with this substrate?
A4: Common issues include low conversion rates and catalyst deactivation. To address these, ensure strict exclusion of air and moisture from the reaction. Using a pre-catalyst can sometimes lead to more consistent results. Screening different generations of Buchwald-Hartwig ligands and bases is often necessary to find the optimal conditions for your specific amine coupling partner.
Q5: Can hydrolysis of the chloro-substituents be a problem?
A5: Yes, under basic conditions, especially in the presence of water and at elevated temperatures, the chloro groups can be hydrolyzed to hydroxyl groups, leading to unwanted byproducts. Careful control of water content and reaction time can minimize this side reaction.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| No or low conversion of starting material | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure the solvent is thoroughly deoxygenated. |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Inappropriate base | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. | |
| Formation of significant side products | Homocoupling of boronic acid | Ensure an inert atmosphere to minimize oxygen, which can promote homocoupling. |
| Protodeboronation of the boronic acid | Use a less protic solvent or a different base. | |
| Inconsistent results | Variability in reagent quality | Use high-purity, anhydrous reagents and solvents. |
Challenges in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to initiate | Catalyst not activated | If using a Pd(II) source, ensure conditions are suitable for reduction to Pd(0). Consider using a pre-catalyst. |
| Amine is a poor nucleophile | Use a stronger base (e.g., NaOt-Bu or LHMDS) and a more electron-rich ligand. | |
| Low product yield | Catalyst decomposition | Ensure strict anaerobic and anhydrous conditions. Lowering the reaction temperature might help if decomposition is rapid. |
| Steric hindrance | For bulky amines, use a less sterically demanding ligand or increase the reaction temperature. | |
| Formation of multiple products | Di- or tri-substitution | Use a stoichiometric amount of the amine or perform the reaction at a lower temperature to favor mono-substitution. |
Regioselectivity Issues in Nucleophilic Aromatic Substitution (SNAr)
| Symptom | Possible Cause | Suggested Solution |
| Mixture of isomers (substitution at C2, C4, and C6) | Kinetic vs. thermodynamic control | Lowering the reaction temperature may favor the kinetically preferred product (often C4). |
| Steric effects of the nucleophile | For bulky nucleophiles, substitution at the less hindered C2 or C6 positions may be favored. Consider using a smaller nucleophile if C4 substitution is desired. | |
| Solvent effects | The polarity of the solvent can influence regioselectivity. Screen different solvents (e.g., THF, DMF, CH₃CN). |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the deoxygenated 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.08 eq)
-
NaOt-Bu (1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry reaction tube.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general method for the SNAr reaction of this compound with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0-1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
Dissolve this compound in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine, followed by the dropwise addition of DIPEA.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables provide representative data for different reaction types involving chloro-substituted pyrimidines. Note that optimal conditions and yields will vary depending on the specific substrates used.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyrimidines
| Entry | Chloropyrimidine | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85 |
| 2 | 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene | 110 | 92 |
| 3 | 4-Chloropyrimidine | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 120 | 78 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloropyrimidines
| Entry | Chloropyrimidine | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyrimidine | Morpholine | Pd₂(dba)₃ (2) | Xantphos | NaOt-Bu | Toluene | 100 | 88 |
| 2 | 4-Chloropyrimidine | Aniline | Pd(OAc)₂ (3) | RuPhos | K₂CO₃ | Dioxane | 110 | 75 |
| 3 | 2,4-Dichloropyrimidine | Benzylamine | PdCl₂(Amphos)₂ (4) | Amphos | LHMDS | THF | 80 | 65 (mono) |
Table 3: Representative Conditions for SNAr of Chloropyrimidines with Amines
| Entry | Chloropyrimidine | Amine | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,4,6-Trichloropyrimidine | Aniline | Et₃N | Ethanol | 75 | 70 (mono) |
| 2 | 4,6-Dichloro-5-methoxypyrimidine | Cyclopentylamine | - | Ethanol | RT | >90 (mono) |
| 3 | 2,4-Dichloropyrimidine | Pyrrolidine | K₂CO₃ | CH₃CN | RT | 95 (mono) |
Visualizations
Caption: A generalized experimental workflow for cross-coupling and substitution reactions.
Caption: A logical troubleshooting workflow for optimizing challenging reactions.
Technical Support Center: Reactions of 2,4,6-Trichloro-5-methoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-trichloro-5-methoxypyrimidine. The information is designed to address specific issues that may be encountered during the workup procedure of its reactions.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a nucleophilic substitution reaction on this compound?
A typical aqueous workup involves quenching the reaction, followed by liquid-liquid extraction to separate the product from impurities. The organic layer is then washed, dried, and the solvent is removed to yield the crude product, which can be further purified.[1][2]
Q2: My reaction was performed using phosphorus oxychloride (POCl₃) as a reagent or solvent. How should I safely quench the reaction?
Extreme caution must be exercised when quenching excess POCl₃. It reacts violently with water, and quenching at low temperatures can be deceptive as the reaction is initially sluggish, which can lead to a dangerous runaway reaction as it warms up.[2][3] The recommended and safer method is a "reverse quench." This involves slowly adding the reaction mixture to a vigorously stirred, warm (35-40°C) aqueous solution, such as sodium bicarbonate or sodium acetate.[1][4] Never add water or aqueous solutions directly to the reaction mixture containing POCl₃.[4]
Q3: I see an unexpected, more polar spot on my TLC plate. What could it be?
An unexpected polar spot could be a hydrolysis byproduct, where one or more of the chloro groups have been replaced by a hydroxyl group. Chlorinated pyrimidines are susceptible to hydrolysis, especially under basic or acidic conditions during workup.[5][6]
Q4: How can I minimize the formation of hydrolysis byproducts during workup?
To minimize hydrolysis, consider using a milder quenching agent like a buffered solution (e.g., aqueous sodium acetate) to avoid extreme pH.[4] Also, minimizing the time the reaction mixture is in contact with aqueous acidic or basic solutions can help.
Q5: What are suitable extraction solvents for this compound derivatives?
Commonly used solvents for extracting pyrimidine derivatives include ethyl acetate, dichloromethane (DCM), and chloroform.[1][7] The choice of solvent will depend on the polarity of your product.
Q6: How can I visualize my this compound derivative on a TLC plate?
Due to the aromatic nature of the pyrimidine ring, most derivatives are UV active and will appear as dark spots against a fluorescent green background under short-wave UV light (254 nm).[8][9][10] For compounds that are not UV active, various stains can be used.[11]
Q7: What is a good starting point for purifying my crude product?
Purification is typically achieved by recrystallization or column chromatography. The choice depends on the physical state and purity of the crude product.
Troubleshooting Guides
Issue 1: Incomplete Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC analysis shows a significant amount of starting material remaining. | Insufficient reaction time or temperature. | Monitor the reaction progress by TLC. If the reaction has stalled, consider increasing the temperature or extending the reaction time. |
| Low purity of starting materials. | Ensure all reactants and solvents are of high purity and are anhydrous if the reaction is moisture-sensitive. |
Issue 2: Formation of Side Products
| Symptom | Possible Cause | Troubleshooting Steps |
| Multiple spots are observed on the TLC plate. | Hydrolysis: One or more chloro groups are replaced by hydroxyl groups. | - During workup, use a buffered solution for quenching to maintain a neutral pH. - Minimize contact time with aqueous layers. |
| Over-reaction: Multiple substitutions on the pyrimidine ring when only mono-substitution is desired. | - Use a stoichiometric amount of the nucleophile. - Control the reaction temperature; lower temperatures often favor mono-substitution. |
Issue 3: Difficulties During Workup
| Symptom | Possible Cause | Troubleshooting Steps |
| Emulsion formation during liquid-liquid extraction. | High concentration of salts or polar byproducts. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. - Filter the entire mixture through a pad of celite. |
| Product precipitates out of solution during extraction. | The product has low solubility in the chosen extraction solvent. | - Use a larger volume of extraction solvent. - Try a different extraction solvent in which your product is more soluble. |
| Runaway reaction during quenching of POCl₃. | Improper quenching technique. | - ALWAYS perform a "reverse quench": slowly add the reaction mixture to a warm, vigorously stirred quenching solution.[1][4] - Monitor the temperature of the quenching mixture during the addition. |
Issue 4: Purification Challenges
| Symptom | Possible Cause | Troubleshooting Steps |
| Product oils out during recrystallization. | The chosen solvent system is not ideal. | - Try a different solvent or a mixture of solvents. Good solvent pairs for recrystallization often consist of a solvent in which the compound is soluble and another in which it is sparingly soluble.[12] |
| Poor separation of product and impurities by column chromatography. | Inappropriate eluent system. | - Optimize the eluent system using TLC. A good Rf value for the product is typically between 0.2 and 0.4. |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a stirred quenching solution (e.g., ice-water, saturated aqueous sodium bicarbonate, or for POCl₃ reactions, warm aqueous sodium acetate).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).[1]
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (1 x 50 mL)
-
Brine (1 x 50 mL)
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: TLC Analysis
-
Plate Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or DCM).
-
Spotting: Use a capillary tube to spot the dissolved sample onto the baseline of a TLC plate.
-
Elution: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).[10]
Data Presentation
Table 1: Common Solvents for Workup and Purification
| Process | Solvent | Purpose |
| Extraction | Ethyl Acetate | General purpose extraction solvent. |
| Dichloromethane | For less polar products. | |
| Chloroform | For a range of polarities.[7] | |
| Recrystallization | Ethanol | For polar compounds.[12] |
| Hexane/Ethyl Acetate | Solvent pair for compounds of intermediate polarity.[12] | |
| Toluene | For nonpolar, aromatic compounds.[12] |
Visualizations
Caption: General experimental workflow for the workup of this compound reactions.
Caption: Troubleshooting logic for common issues in this compound reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 3. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. silicycle.com [silicycle.com]
- 12. Reagents & Solvents [chem.rochester.edu]
how to avoid decomposition of 2,4,6-Trichloro-5-methoxypyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 2,4,6-Trichloro-5-methoxypyrimidine during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Unexpected reaction byproducts or low yield | Decomposition of this compound due to inappropriate storage or handling. | Verify that the compound has been stored under recommended conditions (see Storage and Handling FAQ). Assess reaction conditions for compatibility with the compound's stability profile. |
| Inconsistent analytical results (e.g., HPLC, NMR) | Presence of degradation products interfering with the analysis. | Develop and validate a stability-indicating analytical method. Perform forced degradation studies to identify potential degradation products and ensure the analytical method can resolve them from the parent compound. |
| Discoloration or change in physical appearance of the solid compound | Potential degradation due to exposure to light, moisture, or reactive atmospheric components. | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator. |
| Reaction failure or sluggishness | Loss of reactivity due to decomposition of the starting material. | Confirm the purity of the this compound using a validated analytical method before use. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound? A1: To ensure stability, this compound should be stored in a cool, dry, and dark place. It is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent hydrolysis and oxidation.
-
Q2: Is this compound sensitive to light? A2: Yes, similar to other halogenated pyrimidines, this compound may be susceptible to photodegradation. It is advisable to store it in an amber or opaque container to minimize light exposure.
-
Q3: What precautions should be taken when handling this compound? A3: Handle this compound in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Stability and Decomposition
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Q4: What are the primary decomposition pathways for this compound? A4: The primary decomposition pathways are likely hydrolysis and photodegradation. The chloro substituents on the pyrimidine ring are susceptible to nucleophilic substitution, particularly by water, which can be catalyzed by acidic or basic conditions.
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Q5: How does pH affect the stability of this compound in solution? A5: Chloropyrimidines can undergo hydrolysis, and the rate of this degradation is often pH-dependent. Both strongly acidic and strongly basic conditions should be avoided to minimize hydrolysis of the chloro groups. Neutral or slightly acidic pH conditions are generally preferred for short-term solution stability.
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Q6: Is this compound thermally stable? A6: While specific data for this compound is limited, substituted pyrimidines can be susceptible to thermal degradation. It is recommended to avoid prolonged exposure to high temperatures. If heating is necessary for a reaction, it should be done cautiously and for the minimum time required.
Experimental Best Practices
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Q7: What solvents are compatible with this compound? A7: Aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane are generally suitable for reactions and short-term storage of solutions. Protic solvents, especially water and alcohols, should be used with caution due to the risk of solvolysis. Ensure all solvents are anhydrous.
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Q8: How can I monitor the stability of this compound during my experiment? A8: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be able to separate the intact compound from any potential degradation products. Regular in-process control checks using this method can help monitor the compound's integrity.
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol outlines a forced degradation study to intentionally degrade this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.
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Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
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Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
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Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
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Photodegradation: Expose the solid compound and a solution (in quartz cuvette) to a calibrated light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a suitable HPLC-UV or HPLC-MS method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for forced degradation study of this compound.
Caption: Factors influencing the decomposition of this compound and preventative measures.
Technical Support Center: 2,4,6-Trichloro-5-methoxypyrimidine Suzuki Coupling
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2,4,6-Trichloro-5-methoxypyrimidine. Below, you will find troubleshooting advice and frequently asked questions in a question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing no or very low conversion of my this compound starting material. What are the likely causes and how can I resolve this?
A1: Low or no conversion in a Suzuki coupling reaction with this substrate can be attributed to several factors, primarily related to catalyst deactivation and the inherent reactivity of the chlorinated pyrimidine.
-
Potential Causes:
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Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.
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Poor Oxidative Addition: The C-Cl bond is less reactive than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more challenging.
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Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state. This can be due to prolonged exposure to air or impurities in the reaction mixture.
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Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and can significantly affect the reaction outcome.
-
-
Troubleshooting & Optimization:
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Catalyst and Ligand Selection:
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Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.
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If using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, ensure that the reaction conditions facilitate its reduction to Pd(0).
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Employ electron-rich and sterically hindered phosphine ligands like SPhos, XPhos, or RuPhos. These ligands can promote oxidative addition and stabilize the catalytic species.
-
-
Choice of Base: A strong base is often required to facilitate the transmetalation step. Consider using K₃PO₄ or Cs₂CO₃, which are known to be effective in challenging Suzuki couplings.
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Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. Common choices include 1,4-dioxane/water, THF/water, or toluene/ethanol/water.
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Temperature: Increasing the reaction temperature can help overcome the activation energy for the oxidative addition of the C-Cl bond. Microwave irradiation can also be highly effective in reducing reaction times and improving yields.[1]
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Q2: I am getting a mixture of products. How can I control the regioselectivity of the Suzuki coupling on this compound?
A2: The regioselectivity of Suzuki coupling on polychlorinated pyrimidines is influenced by both electronic and steric factors. For 2,4,6-trichloropyrimidine, the established order of reactivity is generally C4 > C6 > C2.[2] The 5-methoxy group, being an electron-donating group, can further influence this selectivity.
-
Understanding Regioselectivity:
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C4-Position: This is generally the most reactive site for the first Suzuki coupling due to a combination of electronic effects.[2]
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C6-Position: The second coupling is likely to occur at the C6-position.
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C2-Position: The C2-position is the least reactive, often requiring more forcing conditions for substitution.
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Effect of the 5-Methoxy Group: The electron-donating nature of the methoxy group can influence the electron density of the pyrimidine ring and may affect the relative reactivity of the chlorine atoms.
-
-
Strategies for Controlling Regioselectivity:
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Stoichiometry: To favor mono-arylation at the C4-position, use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). To achieve di- or tri-substitution, a larger excess of the boronic acid and prolonged reaction times or higher temperatures may be necessary.
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Reaction Time and Temperature: Carefully monitor the reaction progress by TLC or LC-MS. Shorter reaction times and lower temperatures will favor the formation of the mono-substituted product.
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Catalyst and Ligand: The choice of catalyst and ligand can also influence selectivity. Screening different combinations may be necessary to optimize for the desired product.
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Q3: My reaction is producing significant amounts of side products, such as homo-coupled boronic acid and protodeboronation products. How can I minimize these?
A3: The formation of side products is a common issue in Suzuki couplings.
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Homo-coupling: This is the self-coupling of the boronic acid. It is often promoted by the presence of oxygen or when the transmetalation step is slow.
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Mitigation: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Using a slight excess of the this compound can also help.
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is often exacerbated by high temperatures and the presence of water.
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Mitigation: Use fresh, high-purity boronic acid. If protodeboronation is a significant issue, consider using the corresponding boronate ester (e.g., pinacol ester), which is more stable. Minimizing the amount of water in the reaction mixture or using an anhydrous base/solvent system can also be beneficial, although some water is often necessary to dissolve the base.
-
Q4: Can I use microwave heating to improve my reaction?
A4: Yes, microwave-assisted Suzuki couplings can be very effective. They often lead to significantly shorter reaction times (e.g., 15-30 minutes) and can improve yields, sometimes even with very low catalyst loading (e.g., 0.5 mol%).[1] This is particularly useful for less reactive substrates like chloropyrimidines.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of different catalysts, bases, and solvents on the yield of Suzuki coupling reactions with related dichloropyrimidines. This data can serve as a starting point for optimizing your reaction with this compound.
Table 1: Catalyst Screening for Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid [1]
| Catalyst (5 mol%) | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | 1,4-Dioxane | 100 | 24 | 71 |
| Pd₂(dba)₃ | - | 1,4-Dioxane | 100 | 24 | <5 |
| Pd(OAc)₂ | PPh₃ | 1,4-Dioxane | 100 | 24 | 35 |
| PdCl₂(PPh₃)₂ | - | 1,4-Dioxane | 100 | 24 | 36 |
| Pd(dppf)Cl₂·CH₂Cl₂ | - | 1,4-Dioxane | 100 | 24 | 70 |
Table 2: Solvent Screening for Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid [1]
| Catalyst (5 mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 24 | 58 |
| Pd(PPh₃)₄ | K₂CO₃ | THF | 80 | 24 | 45 |
| Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | 24 | 23 |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of this compound
This is a general procedure adapted from protocols for similar substrates and should be optimized for your specific boronic acid.[1]
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Materials:
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This compound (1.0 equiv)
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Aryl/heteroarylboronic acid (1.1-1.5 equiv for mono-substitution)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
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Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
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Degassed solvent (e.g., 1,4-dioxane/water, 2:1 v/v)
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Microwave vial with a stir bar
-
-
Procedure:
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To a microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.
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Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
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Add the degassed solvent system via syringe.
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Seal the vial and place it in the microwave reactor.
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Heat the reaction mixture to the desired temperature (typically 100-150 °C) for the specified time (usually 15-30 minutes).
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After the reaction is complete, cool the vial to room temperature.
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Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
-
Mandatory Visualizations
Caption: A generalized workflow for a microwave-assisted Suzuki coupling experiment.
Caption: A decision tree for troubleshooting common issues in the Suzuki coupling.
References
Technical Support Center: Synthesis of 2,4,6-Trichloro-5-methoxypyrimidine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,4,6-Trichloro-5-methoxypyrimidine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, particularly when scaling up the reaction. The primary synthetic route considered involves the chlorination of a 5-methoxy-substituted pyrimidine precursor, such as 5-methoxybarbituric acid or 2,4-dihydroxy-5-methoxypyrimidine, using chlorinating agents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
Question 1: My reaction yield is significantly lower upon scale-up. What are the common causes?
Answer:
Low yields during scale-up are a frequent challenge and can be attributed to several factors:
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Inefficient Heat Transfer: Chlorination reactions of pyrimidines are often exothermic. In larger reactors, inefficient heat dissipation can lead to localized overheating, causing decomposition of reactants and products. Ensure your reactor has adequate cooling capacity and efficient stirring to maintain a uniform temperature profile.
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Poor Mixing: As the reaction volume increases, achieving homogeneous mixing of the solid precursor (e.g., 5-methoxybarbituric acid) with the liquid chlorinating agent (POCl₃) becomes more difficult. This can result in incomplete conversion. Consider using a more powerful overhead stirrer or adjusting the stirrer design for better solid suspension.
-
Sub-optimal Reagent Ratios: The molar ratios of the chlorinating agents to the starting material are critical.[1][2] On a larger scale, losses during transfer or inaccurate measurements can alter these ratios. It is crucial to re-optimize these ratios at the intended scale.
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Extended Reaction Times: While it may seem counterintuitive, simply extending the reaction time on a larger scale to ensure completion can sometimes lead to the formation of degradation products or undesirable byproducts, thus lowering the yield of the desired product.
Question 2: I am observing a significant amount of an unknown impurity in my final product. How can I identify and mitigate this?
Answer:
Impurity formation is a common scalability issue. Based on analogous chlorination reactions, potential impurities could include:
-
Incompletely Chlorinated Intermediates: Such as 2,4-dichloro-5-methoxypyrimidine or 4,6-dichloro-2-hydroxy-5-methoxypyrimidine. This suggests the chlorination is not proceeding to completion.
-
Over-chlorinated Byproducts: While less likely with the electron-donating methoxy group, analogous reactions can yield tetrachloropyrimidines.[3]
-
Hydrolysis Products: If the workup involves quenching with water or ice, residual moisture can lead to the hydrolysis of the chloro groups back to hydroxyl groups.
Troubleshooting Steps:
-
Characterize the Impurity: Use analytical techniques like LC-MS and NMR to determine the structure of the impurity. This will provide clues about its origin.
-
Adjust Reaction Conditions:
-
Improve the Workup Procedure: Ensure the reaction mixture is thoroughly quenched and that all excess chlorinating agents are neutralized before extraction. An anhydrous workup, if feasible, can prevent hydrolysis.[1]
Question 3: The post-reaction workup is difficult and seems hazardous on a larger scale. Are there safer and more efficient alternatives?
Answer:
The traditional method of quenching excess POCl₃ with ice water is highly exothermic and can be dangerous on a large scale.[5] Additionally, the subsequent aqueous extraction can be cumbersome.
Alternative Workup Strategies:
-
Distillation: The most common industrial approach is to distill the excess POCl₃ under reduced pressure.[6] The crude product can then be purified by vacuum distillation. This avoids a hazardous aqueous quench and reduces waste.
-
Solvent Extraction with Careful Quenching: If an aqueous workup is unavoidable, a safer method involves slowly adding the reaction mixture to a well-stirred, cooled mixture of a suitable organic solvent and ice. This helps to better control the exotherm.
-
Two-Step Chlorination: Some processes for related compounds utilize a two-step method where barbituric acid is first treated with POCl₃, followed by PCl₅ (or PCl₃/Cl₂). This can sometimes lead to a cleaner reaction and simpler workup.[4][7]
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: A common and logical starting material is 5-methoxybarbituric acid or its tautomer, 2,4,6-trihydroxy-5-methoxypyrimidine. Another potential precursor is 5-methoxyuracil (2,4-dihydroxy-5-methoxypyrimidine).[2][8]
Q2: Which chlorinating agents are most effective for this synthesis?
A2: A combination of phosphorus oxychloride (POCl₃) and a stronger chlorinating agent is often required to replace all three hydroxyl groups. Phosphorus pentachloride (PCl₅) or an in-situ generation of it from phosphorus trichloride (PCl₃) and chlorine gas (Cl₂) are commonly used in conjunction with POCl₃ for exhaustive chlorination of the pyrimidine ring.[1][4]
Q3: What are the critical process parameters to control during scale-up?
A3: The most critical parameters are:
-
Temperature Control: To prevent runaway reactions and byproduct formation.
-
Reagent Stoichiometry: Precise control over the molar ratios of chlorinating agents is crucial for achieving high yield and purity.[2]
-
Mixing/Agitation: To ensure efficient mass and heat transfer, especially in heterogeneous reaction mixtures.
-
Rate of Addition: Slow and controlled addition of reagents can help manage exotherms.
Q4: Are there any catalysts that can improve the reaction efficiency?
A4: Yes, tertiary amines like N,N-dimethylformamide (DMF), triethylamine, or pyridine are often used as catalysts in these types of chlorination reactions.[2][5][6] They can enhance the reactivity of the chlorinating agent.
Data Presentation
Table 1: Comparison of Reaction Conditions for Chlorination of Pyrimidine Derivatives.
| Parameter | Lab Scale (Example A: 2,4-dichloro-5-methoxy)[2] | Pilot Scale (Example B: 2,4,6-trichloro)[3] | Key Considerations for Scale-up |
| Starting Material | 2,4-dihydroxy-5-methoxypyrimidine | Barbituric Acid | Ensure precursor is dry and finely powdered for better reactivity. |
| Chlorinating Agent(s) | POCl₃ | POCl₃, PCl₃, Cl₂ | PCl₅ or PCl₃/Cl₂ needed for the 6-position. Handle with extreme care. |
| Molar Ratio (SM:POCl₃) | 1 : 2.2 | 1 : 5.8 | May need to increase excess of POCl₃ to act as a solvent and drive reaction. |
| Catalyst | Triethylamine (1.2 eq) | N-methylpyrrolidone | Catalyst choice can affect reaction rate and impurity profile. |
| Temperature | 160 °C (Reflux) | 75 +/- 5 °C | Lower temperatures may be possible with more active catalysts or agents. |
| Reaction Time | 4 hours | ~7 hours | Monitor reaction progress by HPLC/GC to determine endpoint, avoid degradation. |
| Typical Yield | ~90% | 90% | Maintaining high yield requires careful control of all parameters. |
Experimental Protocols
Proposed Lab-Scale Synthesis of this compound:
Disclaimer: This is a proposed protocol based on analogous procedures. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser (with a gas outlet connected to a scrubber), and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen).
-
Charging Reagents: To the flask, add 5-methoxybarbituric acid (1.0 eq). In a separate flask, prepare a solution of phosphorus oxychloride (POCl₃, 5-10 eq) and N,N-dimethylformamide (DMF, 0.5 eq).
-
Reaction - Step 1 (Initial Chlorination): Slowly add the POCl₃/DMF mixture to the stirring suspension of 5-methoxybarbituric acid. Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-3 hours.
-
Reaction - Step 2 (Exhaustive Chlorination): Cool the mixture to 60-70 °C. Cautiously add phosphorus pentachloride (PCl₅, 2.0-3.0 eq) in portions. An exotherm may be observed. After the addition is complete, return the mixture to reflux and maintain for an additional 4-6 hours, or until reaction completion is confirmed by GC or HPLC.
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a separate, large beaker within an ice bath.
-
Extraction: Once the quench is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The final product can be purified by vacuum distillation or recrystallization.
Visualizations
Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yields in scale-up synthesis.
References
- 1. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]
- 2. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 3. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. CN100497318C - Method for preparing 2,4,6-trichloro pyrimidine - Google Patents [patents.google.com]
- 7. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions of 2,4,6-Trichloro-5-methoxypyrimidine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to optimize catalytic reactions involving 2,4,6-Trichloro-5-methoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: Which catalyst systems are recommended for a Suzuki-Miyaura cross-coupling reaction with this compound?
A1: For Suzuki-Miyaura coupling of chloropyrimidines, palladium-based catalysts are the industry standard. Due to the lower reactivity of C-Cl bonds compared to C-Br or C-I bonds, the choice of ligand is critical.[1] Bulky, electron-rich phosphine ligands are necessary to facilitate the oxidative addition step. We recommend starting with pre-formed palladium precatalysts for better stability and reproducibility.
Q2: What are the most effective catalysts and ligands for Buchwald-Hartwig amination of this substrate?
A2: The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[2][3] Similar to Suzuki coupling, activating the C-Cl bond is the primary challenge. Catalyst systems employing sterically hindered and electron-rich phosphine ligands are highly effective. Buchwald's biarylphosphine ligands and N-heterocyclic carbenes (NHCs) have shown superior performance in these transformations.[1][4] The choice of base is also crucial and is often substrate-dependent, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) being common choices.[5]
Q3: How does the methoxy group at the C5 position influence reactivity and regioselectivity?
A3: The 5-methoxy group is electron-donating, which can slightly decrease the overall electrophilicity of the pyrimidine ring compared to 2,4,6-trichloropyrimidine. However, the primary determinant of regioselectivity in cross-coupling reactions is the inherent electronic differences between the C2, C4, and C6 positions. In pyrimidines, the C4 and C6 positions are generally more electron-deficient and thus more reactive towards oxidative addition than the C2 position. Therefore, selective mono-substitution is most likely to occur at either the C4 or C6 position. Achieving selectivity between C4 and C6 can be challenging and often requires careful optimization of reaction conditions.
Q4: What are the most common side reactions, and how can they be minimized?
A4: Common side reactions include:
-
Homocoupling: This is particularly prevalent in Suzuki reactions where the boronic acid couples with itself. It is often caused by the presence of oxygen or the use of Pd(II) precatalysts without an efficient reduction to Pd(0).[6] Minimization strategies include thorough degassing of solvents, using Pd(0) sources directly, and maintaining a strict inert atmosphere.[6][7]
-
Hydrolysis (Protodeboronation): In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom from water. Using anhydrous solvents and appropriate bases can reduce this side reaction.[8]
-
Multiple Substitutions: Given the three reactive chloro- sites, di- and tri-substituted products can form. To favor mono-substitution, use a 1:1 stoichiometry of the pyrimidine to the coupling partner, lower the reaction temperature, and shorten the reaction time.[9]
-
Catalyst Deactivation: Impurities in reagents or solvents can poison the catalyst. Amines, in particular, should be purified before use in Buchwald-Hartwig reactions as they can sometimes act as catalyst inhibitors.[7]
Data Presentation: Recommended Catalyst Systems
The following tables summarize recommended starting conditions for cross-coupling reactions based on data from analogous chloropyrimidine systems. Optimization will be required for this specific substrate.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Expected Outcome |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (3) | Dioxane/H₂O | 80-100 | A standard starting point, may require longer reaction times.[10][11] |
| Pd₂(dba)₃ (2) | SPhos (4-5) | K₃PO₄ (2) | Toluene | 100-110 | Good for challenging aryl chlorides.[12] |
| XPhos Pd G3 (2-4) | - | K₃PO₄ (2) | t-BuOH | 80-100 | Highly active precatalyst, often gives good yields.[10] |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | Effective system for electron-deficient heterocycles.[1] |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Expected Outcome |
| Pd₂(dba)₃ (2) | BrettPhos (4) | NaOt-Bu (1.4) | Toluene or Dioxane | 100 | Excellent for a wide range of primary and secondary amines.[7][13] |
| tBuXPhos Pd G3 (2-4) | - | LHMDS (2.2) | THF | 65-80 | Suitable for substrates with weakly acidic functional groups.[7][14] |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100-110 | Classic system, particularly effective for aryl bromides but can work for chlorides.[13] |
| PEPPSI-IPr (3) | - | K₃PO₄ (2) | Dioxane | 100 | NHC-based catalyst, known for high stability and activity.[14] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling
-
Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.05 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%) and anhydrous, degassed solvent (e.g., t-BuOH).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Regioselective Buchwald-Hartwig Amination
-
Preparation: In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G4, 2-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 equiv.) to a dry Schlenk flask.
-
Reagent Addition: Add the this compound (1.0 equiv.), the amine (1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the flask, remove it from the glovebox, and stir the mixture in a preheated oil bath (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.[13]
-
Workup: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., dichloromethane), and wash the combined organic layers with brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Mandatory Visualizations
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Spectroscopic Characterization of 2,4,6-Trichloro-5-methoxypyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic characteristics of 2,4,6-Trichloro-5-methoxypyrimidine, a key intermediate in the synthesis of various biologically active compounds. By presenting nuclear magnetic resonance (NMR) and mass spectrometry (MS) data alongside those of structurally related analogs, this document serves as a valuable resource for the unambiguous identification and characterization of this compound.
Comparative Spectroscopic Data Analysis
The structural confirmation of this compound relies on a comprehensive analysis of its ¹H NMR, ¹³C NMR, and mass spectra. For a robust characterization, it is crucial to compare the obtained spectra with those of similar compounds. The following tables summarize the expected and observed spectroscopic data for this compound and its close analogs.
Table 1: ¹H NMR Spectral Data (Predicted and Experimental)
| Compound | Solvent | Chemical Shift (δ) of Methine Proton (ppm) | Chemical Shift (δ) of Methoxy Protons (ppm) |
| This compound (Predicted) | CDCl₃ | - | ~4.1 |
| 2,4,6-Trichloropyrimidine | CDCl₃ | 7.35 | - |
| 2,4-Dichloro-5-methoxypyrimidine | CDCl₃ | 8.30 | 4.05 |
Note: The absence of a methine proton in this compound is a key identifying feature. The predicted chemical shift of the methoxy protons is based on the value observed for 2,4-Dichloro-5-methoxypyrimidine.
Table 2: ¹³C NMR Spectral Data (Predicted and Experimental)
| Compound | Solvent | C2 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Methoxy C (ppm) |
| This compound (Predicted) | CDCl₃ | ~160 | ~160 | ~145 | ~160 | ~60 |
| 2,4,6-Trichloropyrimidine | - | 162.3 | 162.3 | 120.2 | 162.3 | - |
| 2,4-Dichloro-5-methoxypyrimidine | - | 159.8 | 159.8 | 143.5 | - | 58.9 |
| 2,4,5,6-Tetrachloropyrimidine | - | 161.1 | 161.1 | 133.3 | 161.1 | - |
Note: The predicted chemical shifts for the aromatic carbons in this compound are estimated based on the electronic effects of the chloro and methoxy substituents observed in the analog compounds.
Table 3: Mass Spectrometry Data (Predicted and Experimental)
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | EI | 215, 217, 219 | 200, 172, 137 |
| 2,4,6-Trichloropyrimidine | EI | 182, 184, 186 | 147, 112, 85 |
| 2,4-Dichloro-5-methoxypyrimidine | EI | 178, 180, 182 | 163, 135, 100 |
Note: The predicted mass spectrum of this compound is expected to show a characteristic isotopic pattern for three chlorine atoms. The fragmentation pattern is predicted to involve the loss of a methyl radical followed by subsequent losses of CO and chlorine atoms.
Experimental Protocols
Detailed and standardized experimental procedures are essential for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
¹H NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Data Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on the sample concentration.
-
Temperature: 298 K.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC) or with a direct insertion probe.
GC-MS Data Acquisition:
-
GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the characterization process.
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship between spectroscopic data and structural confirmation.
1H NMR Spectral Analysis: A Comparative Guide to 2,4,6-Trichloro-5-methoxypyrimidine and Related Compounds
For researchers and professionals in drug development and chemical synthesis, understanding the structural details of heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure. This guide provides a comparative analysis of the ¹H NMR spectrum of 2,4,6-Trichloro-5-methoxypyrimidine against its structural analogs, supported by experimental data and protocols.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for this compound and two related compounds: 2,4,6-Trichloropyrimidine and 2,4-Dichloro-5-methoxypyrimidine. The data for the target compound is inferred based on established substituent effects on the pyrimidine ring.
| Compound | Structure | Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| This compound | ![]() | -OCH₃ | ~4.0 (inferred) | Singlet | CDCl₃ |
| 2,4,6-Trichloropyrimidine | ![]() | H-5 | 7.45[1] | Singlet | CDCl₃ |
| 2,4-Dichloro-5-methoxypyrimidine | ![]() | H-6 | (Not available in snippets) | Singlet | (Not specified) |
Analysis:
The ¹H NMR spectrum of 2,4,6-Trichloropyrimidine exhibits a single peak for the proton at the C-5 position at approximately 7.45 ppm in deuterated chloroform (CDCl₃)[1]. In the case of this compound, the hydrogen atom at the C-5 position is substituted by a methoxy group. Consequently, the aromatic region of the ¹H NMR spectrum is expected to be silent. The only observable signal will be from the protons of the methoxy group (-OCH₃). Electron-donating groups like methoxy typically shield adjacent protons. While no direct experimental value was found in the provided search results, based on typical chemical shifts for methoxy groups on aromatic rings, this signal is predicted to appear as a singlet at approximately 4.0 ppm.
For comparison, while the specific chemical shift for the H-6 proton of 2,4-Dichloro-5-methoxypyrimidine was not found, the presence of the electron-donating methoxy group at C-5 would be expected to cause an upfield shift for the H-6 proton compared to an unsubstituted pyrimidine.
Standard Experimental Protocol for ¹H NMR Spectroscopy
The following is a generalized procedure for obtaining a ¹H NMR spectrum of a pyrimidine derivative.
1. Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the purified pyrimidine compound.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound without reacting with it.
-
Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.
-
Filtering (Optional): If any solid particles are visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube. This prevents distortion of the magnetic field homogeneity.
-
Internal Standard: For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the solvent.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: The data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.
-
Acquisition Parameters: A standard ¹H NMR experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay. For a routine spectrum, 16 to 64 scans are usually sufficient.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied to produce the final spectrum.
Structural Visualization
The chemical structure and the proton environment of this compound are depicted in the following diagram generated using the DOT language.
Caption: Structure of this compound.
References
Comparative Analysis of 13C NMR Data for 2,4,6-Trichloro-5-methoxypyrimidine and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) data for 2,4,6-trichloro-5-methoxypyrimidine and its structurally related analogs. Due to the limited availability of direct experimental data for this compound, this guide presents a combination of experimental data for closely related compounds and predicted values for the target molecule. This information is crucial for the structural elucidation and characterization of novel pyrimidine-based compounds in drug discovery and development.
Comparison of 13C NMR Chemical Shifts
The following table summarizes the experimental 13C NMR chemical shift data for 2,4,6-trichloropyrimidine and 2,4,5,6-tetrachloropyrimidine, alongside predicted data for 2,4-dichloro-5-methoxypyrimidine. These compounds serve as valuable benchmarks for estimating the chemical shifts of this compound. The predicted values for the target compound are derived from the analysis of substituent effects on the pyrimidine ring.
| Carbon Atom | 2,4,6-Trichloropyrimidine (Experimental, CDCl3)[1] | 2,4,5,6-Tetrachloropyrimidine (Experimental) | 2,4-Dichloro-5-methoxypyrimidine (Predicted)[2] | This compound (Predicted) |
| C2 | 162.88 ppm | Not available | Not available | ~160-163 ppm |
| C4 | 160.10 ppm | Not available | Not available | ~158-161 ppm |
| C5 | 120.04 ppm (CH) | Not available | ~140-145 ppm (C-O) | ~142-147 ppm (C-O) |
| C6 | 162.88 ppm | Not available | ~150-155 ppm (CH) | ~160-163 ppm |
| OCH3 | - | - | ~57 ppm | ~58-62 ppm |
Note: The experimental data for 2,4,5,6-tetrachloropyrimidine was noted in search results, but the specific chemical shifts were not provided in the accessible snippets. Predicted values are estimations based on the influence of chloro and methoxy substituents on the pyrimidine ring, where chlorine atoms generally cause a downfield shift (higher ppm) and a methoxy group attached to an aromatic carbon typically appears around 55-65 ppm.[3]
Experimental Protocols
A standard protocol for acquiring 13C NMR spectra is outlined below. This methodology is generally applicable for the characterization of pyrimidine derivatives.
Sample Preparation:
-
Dissolution: Approximately 10-50 mg of the purified solid compound is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a final volume of 0.5-0.7 mL in a clean, dry 5 mm NMR tube.[4][5]
-
Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution.[6]
NMR Data Acquisition:
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[7]
-
Acquisition Parameters:
-
A standard proton-decoupled 13C pulse sequence is utilized.[7]
-
The spectral width is typically set to 0-220 ppm to encompass all expected carbon signals.[7]
-
The number of scans is adjusted to obtain an adequate signal-to-noise ratio, which depends on the sample concentration.
-
A relaxation delay of 1-2 seconds is commonly used for qualitative spectra.[7]
-
-
Referencing: The chemical shifts are referenced to the solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[7]
Logical Relationships and Workflows
The following diagrams illustrate the relationship between the molecular structure and its 13C NMR signals, and the general workflow for NMR data acquisition.
References
- 1. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 2. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]
- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Analysis of 2,4,6-Trichloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of 2,4,6-Trichloro-5-methoxypyrimidine, a substituted pyrimidine of interest in various chemical and pharmaceutical research fields. It offers a detailed examination of its expected fragmentation patterns and compares its analysis by mass spectrometry with other analytical techniques, supported by experimental protocols.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Predicted Electron Ionization Mass Spectrum and Fragmentation Pattern
The electron ionization (EI) mass spectrum of this compound is predicted to show a distinct molecular ion peak and a characteristic fragmentation pattern dominated by the loss of its functional groups. The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.
Based on the known fragmentation of 2,4,6-trichloropyrimidine and the influence of a methoxy group on aromatic rings, a plausible fragmentation pathway is proposed below. The initial fragmentation is expected to involve the loss of a methyl radical from the methoxy group or a chlorine radical.
Comparison of Analytical Techniques
The choice of analytical technique for this compound depends on the specific analytical need, such as qualitative identification, quantitative analysis, or structural elucidation.
| Technique | Information Provided | Advantages | Limitations |
| GC-MS | Molecular weight, fragmentation pattern, quantitative analysis. | High resolution, established libraries for identification, suitable for volatile and thermally stable compounds.[1][2][3] | Requires derivatization for non-volatile compounds, potential for thermal degradation.[1][3] |
| LC-MS/MS | Molecular weight, fragmentation pattern, quantitative analysis in complex matrices. | Suitable for a wide range of compounds including non-volatile and thermally labile ones, high sensitivity and selectivity.[1][2][4] | Matrix effects can suppress ionization, more complex method development.[5][6] |
| UV/Vis Spectroscopy | Information about electronic transitions, conjugation.[7] | Non-destructive, simple, and inexpensive. | Provides limited structural information, spectra can be broad and lack specificity. |
| IR Spectroscopy | Information about functional groups.[8][9][10][11][12] | Non-destructive, provides a molecular fingerprint. | Complex spectra can be difficult to interpret fully, not ideal for quantification. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of elements.[13] | Surface-sensitive, provides information on bonding environments. | Requires high vacuum, can cause sample damage, limited to surface analysis. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the qualitative and quantitative analysis of this compound.
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to prepare calibration standards if quantitative analysis is required.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is suitable for the sensitive and selective analysis of this compound, particularly in complex matrices.
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of methanol or acetonitrile.
-
For biological samples, perform protein precipitation or solid-phase extraction.
-
Prepare calibration standards in the appropriate matrix.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B.
-
1-5 min: 10% to 95% B.
-
5-7 min: 95% B.
-
7.1-9 min: 10% B.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V.
-
Temperature: 500°C.
-
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, with precursor and product ions determined from initial full scan experiments.
References
- 1. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 2. conquerscientific.com [conquerscientific.com]
- 3. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. emerypharma.com [emerypharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
comparing reactivity of 2,4,6-Trichloro-5-methoxypyrimidine with other pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2,4,6-trichloro-5-methoxypyrimidine against other substituted pyrimidines, with a focus on nucleophilic aromatic substitution (SNAr). Understanding the relative reactivity of these compounds is crucial for the efficient design and synthesis of novel pyrimidine-based derivatives for pharmaceutical and materials science applications.
Introduction to Pyrimidine Reactivity
Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3.[1] The presence of these electron-withdrawing nitrogen atoms makes the pyrimidine ring electron-deficient and susceptible to nucleophilic attack, particularly when substituted with good leaving groups such as halogens.[2][3] Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing chloropyrimidines.[3][4] The rate and regioselectivity of these reactions are highly dependent on the nature and position of substituents on the pyrimidine ring.
Comparing this compound to Other Pyrimidines
The reactivity of this compound is dictated by the interplay of the electron-withdrawing chloro groups and the electron-donating methoxy group. In general, electron-withdrawing groups activate the ring towards nucleophilic attack, while electron-donating groups deactivate it.[5]
Key Factors Influencing Reactivity:
-
Number and Position of Halogens: The presence of multiple chlorine atoms significantly increases the electrophilicity of the pyrimidine ring, making it more reactive towards nucleophiles. In 2,4,6-trichloropyrimidine, the chlorine atoms at the 2, 4, and 6 positions are all susceptible to displacement.[2]
-
Regioselectivity: In nucleophilic substitution reactions of 2,4,6-trichloropyrimidine, the C4 and C6 positions are generally more reactive than the C2 position.[6][7] This is attributed to the greater ability to delocalize the negative charge of the Meisenheimer intermediate through resonance involving both ring nitrogens when the attack occurs at the 4 or 6 position.[7]
-
Effect of the 5-Methoxy Group: The methoxy group at the 5-position is an electron-donating group. This will have a deactivating effect on the overall reactivity of the ring towards nucleophilic attack compared to an unsubstituted 2,4,6-trichloropyrimidine. However, its position is meta to the 2, 4, and 6 positions, so its deactivating effect is primarily inductive.
Quantitative Reactivity Comparison
| Compound | Key Substituents | Expected Relative Reactivity towards Nucleophiles | Rationale |
| This compound | 3 x Cl (EWG), 1 x OMe (EDG) | High | The three strongly electron-withdrawing chloro groups significantly activate the ring. The methoxy group at the 5-position has a moderate deactivating effect. |
| 2,4,6-Trichloropyrimidine | 3 x Cl (EWG) | Very High | Lacks the deactivating 5-methoxy group, making it more reactive than its 5-methoxy counterpart.[6] |
| 2,4-Dichloropyrimidine | 2 x Cl (EWG) | Moderate to High | Less activated than the trichloro-derivatives due to fewer electron-withdrawing groups. |
| 2-Chloropyrimidine | 1 x Cl (EWG) | Moderate | The single chloro group provides a site for nucleophilic attack, but the ring is less activated than in polychlorinated pyrimidines.[8] |
| 4-Bromo-2-(methylsulfonyl)pyrimidine | 1 x Br (L.G.), 1 x SO2Me (strong EWG) | Very High | The powerful electron-withdrawing methylsulfonyl group strongly activates the ring for nucleophilic substitution of the bromine atom.[9] |
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group; L.G. = Leaving Group
Experimental Protocols for Reactivity Comparison
To quantitatively compare the reactivity of different pyrimidine derivatives, a standardized experimental protocol is essential. The following outlines a general procedure for a competitive reaction or parallel reactions to determine relative reaction rates or yields.
General Protocol for Nucleophilic Substitution with an Amine
This protocol is a generalized procedure based on common methods for the amination of chloropyrimidines.[6]
Materials:
-
This compound
-
Alternative pyrimidine (e.g., 2,4,6-Trichloropyrimidine)
-
Amine nucleophile (e.g., aniline, morpholine)
-
Solvent (e.g., Ethanol, DMF, Acetonitrile)
-
Base (e.g., Triethylamine, DIPEA), if necessary
-
Internal standard for analytical analysis (e.g., dodecane)
-
Reaction vessels (e.g., sealed tubes or microwave vials)
-
Heating and stirring apparatus (e.g., heating block, microwave reactor)
-
Analytical instrument (e.g., GC-MS, LC-MS, or NMR)
Procedure:
-
Reaction Setup: In separate, identical reaction vessels, dissolve the pyrimidine substrate (1.0 eq.) and the internal standard in the chosen solvent.
-
Nucleophile Addition: Add the amine nucleophile (1.1 eq.) and, if required, a base (1.2 eq.) to each reaction vessel.
-
Reaction Conditions: Seal the vessels and heat the reactions to a specific temperature (e.g., 80 °C) with vigorous stirring for a set period. For kinetic studies, aliquots can be taken at various time points.
-
Work-up: After the designated time, cool the reactions to room temperature. Quench the reaction with water and extract the products with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic extracts by GC-MS, LC-MS, or NMR to determine the consumption of the starting material and the formation of the product relative to the internal standard.
-
Comparison: Compare the conversion rates or product yields for the different pyrimidine substrates to determine their relative reactivity.
Visualizing Reactivity and Experimental Design
References
- 1. growingscience.com [growingscience.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. zenodo.org [zenodo.org]
- 9. nbinno.com [nbinno.com]
A Comparative Guide to the Biological Activity of Substituted Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of biologically active molecules. This guide provides a comparative overview of the biological activities of various substituted pyrimidine derivatives, with a focus on anticancer, antimicrobial, and kinase inhibitory properties. While specific data on 2,4,6-trichloro-5-methoxypyrimidine is limited in publicly available research, this guide draws comparisons from structurally related polychlorinated and methoxy-substituted pyrimidine analogs to provide valuable insights for drug discovery and development.
Anticancer Activity of Substituted Pyrimidine Derivatives
Substituted pyrimidines have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases and direct cytotoxic effects on cancer cells. The following table summarizes the in vitro anticancer activity of several pyrimidine derivatives against various cancer cell lines, providing a comparative look at their potency.
Table 1: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Pyrimidodiazepine | K-562 (Leukemia) | 0.622 | |
| 2 | Pyrimidodiazepine | RPMI-8226 (Leukemia) | 1.81 | |
| 3 | Pyrimidodiazepine | HCT-116 (Colon Cancer) | 1.23 | |
| 4 | Pyrimidodiazepine | LOX IMVI (Melanoma) | 1.55 | |
| 5 | Pyrimidodiazepine | MCF7 (Breast Cancer) | 1.18 | |
| 6 | Chloropyrazine-tethered Pyrimidine | DU-145 (Prostate Cancer) | 5 µg/mL | [1] |
| 7 | 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | Not specified | |
| 8 | 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | Not specified | |
| 9 | 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | DU145 (Prostate Cancer) | Not specified | |
| 10 | 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | MCF-7/WT (Breast Cancer) | Not specified | |
| 11 | N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amine | Various (13 lines) | Sub-micromolar | [2] |
Kinase Inhibitory Activity
Many pyrimidine derivatives owe their anticancer effects to the inhibition of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer.
Table 2: Kinase Inhibitory Activity of Selected Pyrimidine Derivatives
| Compound ID | Derivative Class | Target Kinase | IC50 (nM) | Reference |
| 12 | N-trisubstituted pyrimidine | AURKA | 7.1 | [3] |
| 13 | N-trisubstituted pyrimidine | AURKB | 25.7 | [3] |
| 14 | Pyrimidine-based derivative | Aurora A | < 200 | [4] |
| 15 | Aminopyrimidine | MYLK2 | 479 | [5] |
Antimicrobial Activity
Pyrimidine derivatives have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.
Table 3: In Vitro Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound ID | Derivative Class | Microorganism | MIC (µM) | Reference |
| 16 | Chloropyrazine-tethered Pyrimidine | S. aureus | 45.37 | [1] |
| 17 | Chloropyrazine-tethered Pyrimidine | B. subtilis | 45.37 | [1] |
| 18 | Chloropyrazine-tethered Pyrimidine | E. coli | 45.37 | [1] |
| 19 | Chloropyrazine-tethered Pyrimidine | A. niger | 45.37 | [1] |
| 20 | Chloropyrazine-tethered Pyrimidine | C. tropicalis | 45.37 | [1] |
| 21 | 2-thiopyrimidine derivative | M. tuberculosis H37Rv | 6.25 µg/mL | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of pyrimidine derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Test compounds (pyrimidine derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and incubate overnight to allow for attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives. Include a vehicle control (DMSO) and an untreated control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]
Antimicrobial Susceptibility: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Test compounds (pyrimidine derivatives)
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)[11]
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of the 96-well plate.[9]
-
Inoculation: Add a standardized inoculum of the microorganism to each well.[10]
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[9]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).[9]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity, while a strong signal suggests inhibition.[12]
Materials:
-
Kinase (e.g., JAK2) and its specific substrate
-
Assay buffer
-
ATP
-
Test compounds (pyrimidine derivatives)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrimidine derivatives in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compounds, the kinase, and the substrate.[12]
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.[12]
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[12]
-
Signal Detection: Stop the reaction and generate a luminescent signal by adding the ATP detection reagent.[12]
-
Data Acquisition: Measure the luminescence intensity using a plate reader.[12]
-
Data Analysis: Calculate the percent inhibition of kinase activity compared to a vehicle control.
Visualizations
Signaling Pathway
Caption: Simplified JAK-STAT signaling pathway illustrating the point of inhibition by pyrimidine derivatives.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. ijrpr.com [ijrpr.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Navigating Purity Analysis: A Comparative Guide to Analytical Methods for 2,4,6-Trichloro-5-methoxypyrimidine
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a detailed comparison of analytical methodologies for the determination of purity for 2,4,6-Trichloro-5-methoxypyrimidine, a key building block in the synthesis of various pharmaceutical compounds.
The choice of an analytical technique is critical for accurate quantification and impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand out as the most robust and widely adopted methods for the analysis of chlorinated pyrimidines and related heterocyclic compounds. This guide will delve into the experimental protocols for both techniques, presenting a comparative analysis of their performance based on established validation parameters for analogous compounds.
Comparative Analysis of Analytical Methods
The selection between HPLC and GC often depends on the volatility and thermal stability of the analyte and its potential impurities. Below is a summary of typical performance characteristics for each method, derived from validated analyses of structurally similar chlorinated pyrimidines.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Alternative Methods |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Titration, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Typical Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Not applicable |
| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water gradients | Inert gas (e.g., Helium, Nitrogen) | Not applicable |
| Detector | UV-Vis (typically 220-280 nm) | Mass Spectrometry (MS), Flame Ionization (FID), Electron Capture (ECD) | Various |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.01 - 0.5 µg/mL (MS detector) | Method dependent |
| Limit of Quantitation (LOQ) | ~0.05 - 0.5 µg/mL | ~0.05 - 1.0 µg/mL (MS detector) | Method dependent |
| Linearity (r²) | > 0.999 | > 0.998 | Method dependent |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Method dependent |
| Precision (%RSD) | < 2% | < 5% | Method dependent |
| Advantages | Suitable for non-volatile and thermally labile compounds; High resolution and sensitivity.[1] | High separation efficiency for volatile compounds; Sensitive and specific detectors (MS, ECD).[2][3][4][5][6] | Can provide structural information (NMR, IR) or quantify total basic/acidic impurities (Titration). |
| Disadvantages | Requires soluble samples; Can consume significant volumes of organic solvents. | May require derivatization for non-volatile compounds; High temperatures can degrade labile analytes. | Generally lower sensitivity and not suitable for complex impurity profiles. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for HPLC and GC analysis of this compound, based on established methods for similar compounds.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from validated procedures for the analysis of chlorinated and methoxylated pyrimidine derivatives.
Objective: To determine the purity of this compound and quantify its related impurities.
Chromatographic Conditions:
-
Instrument: HPLC system with UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50, v/v).
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Data Analysis: The purity is calculated by the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of volatile impurities and provides structural information for impurity identification.
Objective: To identify and quantify volatile impurities in this compound.
Chromatographic Conditions:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: Capillary column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent like acetone or dichloromethane at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
Data Analysis: Impurity identification is performed by comparing the mass spectra of the chromatographic peaks with a spectral library (e.g., NIST). Quantification can be achieved using an internal or external standard method.
Potential Impurities
The impurity profile of this compound is highly dependent on the synthetic route employed. A common route involves the chlorination of a barbituric acid derivative. Potential impurities may include:
-
Starting materials and reagents: Unreacted barbituric acid precursors.
-
Intermediates: Partially chlorinated pyrimidines (e.g., dichloro-methoxypyrimidines).
-
By-products: Isomers, over-chlorinated species, or products of side reactions.
-
Degradation products: Hydrolysis products where a chloro group is replaced by a hydroxyl group.
Visualizing the Analytical Workflow
A clear understanding of the analytical process is essential. The following diagrams illustrate a typical workflow for purity determination and a logical decision tree for method selection.
Caption: General workflow for chromatographic purity analysis.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole [mdpi.com]
- 5. ijpsr.com [ijpsr.com]
- 6. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Reactions of 2,4,6-Trichloro-5-methoxypyrimidine and its Analogs
For researchers, scientists, and professionals in drug development, the strategic functionalization of polysubstituted pyrimidines is a cornerstone of synthesizing novel molecular entities. 2,4,6-Trichloro-5-methoxypyrimidine serves as a versatile scaffold, with its three chlorine atoms offering multiple reaction sites for nucleophilic substitution and cross-coupling reactions. The choice of catalyst is paramount in controlling the regioselectivity and efficiency of these transformations.
While direct comparative studies on this compound are not extensively documented in the reviewed literature, a wealth of data on structurally similar polychlorinated pyrimidines provides a strong foundation for catalyst selection and reaction design. This guide synthesizes findings from related compounds to offer a comparative overview of catalytic systems for key reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are the workhorses for C-C and C-N bond formation on the pyrimidine core.[1] The primary challenge and opportunity lie in achieving regioselective substitution at the C2, C4, or C6 positions. The general order of reactivity for nucleophilic aromatic substitution and many palladium-catalyzed reactions on the pyrimidine ring is C4(6) > C2.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds between the pyrimidine core and aryl or heteroaryl boronic acids.[3][4] The choice of palladium catalyst and ligands is critical for both yield and regioselectivity.
A study on the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines demonstrated that Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is highly effective, favoring substitution at the C4 position.[5][6] Extremely low catalyst loading (0.5 mol%) can be sufficient under microwave irradiation, making the process efficient and cost-effective.[5][6] However, when a methoxy group is introduced, as in 2,4-dichloro-6-methoxypyrimidine, the reaction with phenylboronic acid using Pd(PPh₃)₄ showed no selectivity, producing a mixture of C2 and C4 substituted isomers.[7] This suggests that the electronic effect of the C5-methoxy group in this compound could significantly influence the reactivity and selectivity of the chloro positions.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Dichloropyrimidines
| Catalyst / Ligand | Substrate | Coupling Partner | Key Conditions | Yield | Regioselectivity (C4:C2) | Reference |
| Pd(PPh₃)₄ | 2,4-Dichloropyrimidine | Phenylboronic acid | 0.5 mol% catalyst, K₂CO₃, 1,4-dioxane/H₂O, MW, 100°C, 15 min | 81% | High (Mainly C4) | [6] |
| Pd(PPh₃)₄ | 2,4-Dichloro-6-methoxypyrimidine | Phenylboronic acid | 3 mol% catalyst | - | No selectivity | [7] |
| PdCl₂(dppf) | 2,4,5,6-Tetrachloropyrimidine | Arylboronic acids | K₂CO₃, Dioxane, 80°C, 5h | 80-85% | C4/C6 selective | [8] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, crucial for synthesizing many pharmaceutical compounds.[9][10] This palladium-catalyzed reaction couples aryl halides with primary or secondary amines.[11][12] The choice of a bulky, electron-rich phosphine ligand is often essential for high efficiency.[10]
For polychlorinated pyrimidines, achieving selective mono-amination requires careful optimization of the catalyst, ligand, base, and reaction conditions.[13] While specific data for this compound is scarce, studies on 6-aryl-2,4-dichloropyrimidines show that palladium catalysts, in conjunction with bases like LiHMDS, can achieve high regioselectivity for amination at the C4 position with aliphatic secondary amines.[2] Interestingly, for aromatic amines, the reaction can proceed with high C4 selectivity even without a palladium catalyst.[2]
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Dichloropyrimidines
| Catalyst / Ligand | Substrate | Amine | Base | Key Conditions | Regioselectivity | Reference |
| Pd(OAc)₂ / dppb | 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | LiHMDS | THF, -20°C, 1h | High (C4 favored) | [2] |
| None | 6-Aryl-2,4-dichloropyrimidine | Anilines | K₂CO₃ | DMAc, rt, 1h | High (C4 favored) | [2] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[14][15] This reaction is invaluable for creating internal alkynes, which are versatile intermediates in organic synthesis.[16][17]
The reactivity of different halide leaving groups generally follows the order I > OTf > Br >> Cl.[3] This differential reactivity can be exploited for selective couplings on polyhalogenated systems. For trichloropyrimidines, the more reactive C4 and C6 positions would be expected to couple preferentially over the C2 position.
Table 3: General Conditions for Sonogashira Coupling
| Catalyst System | Substrate Type | Key Reagents | General Conditions | Reference |
| Pd catalyst, Cu(I) co-catalyst | Aryl/Vinyl Halides | Terminal alkyne, Amine base | Anhydrous, anaerobic | [17] |
| (NHC)-Cu / (NHC)-Pd complexes | Aryl Bromides | Aryl alkynes | Air, non-anhydrous solvent | [18] |
Nucleophilic Aromatic Substitution (SₙAr)
In addition to metal-catalyzed reactions, the chlorine atoms on the electron-deficient pyrimidine ring are susceptible to direct nucleophilic aromatic substitution (SₙAr).[19] The regioselectivity of SₙAr reactions is governed by the electronic properties of the pyrimidine ring, where the positions para (C4/C6) and ortho (C2) to the ring nitrogens are most activated.[20]
For the related 2,4,6-trichloropyrimidine-5-carbaldehyde, phase transfer catalysts have been explored for C-N bond formation via an SₙAr mechanism. Among the catalysts tested, tetrabutylammonium iodide (TBAI) was found to be more effective than tetrabutylammonium bromide (TBAB) and cetyltrimethylammonium bromide (CTAB).
Experimental Protocols
General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
-
To a microwave vial, add 2,4-dichloropyrimidine (1.0 eq), arylboronic acid (1.0-1.2 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.5 mol%).
-
Add a 2:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat in a microwave reactor at 100°C for 15-20 minutes.[6]
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the C4-arylated product.
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
-
In an oven-dried flask under an inert atmosphere (e.g., argon), add the dichloropyrimidine substrate (1.0 eq), palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and phosphine ligand (e.g., dppb, 1-2 mol%).
-
Add anhydrous solvent (e.g., THF).
-
Add the amine (1.1 eq).
-
Cool the mixture (e.g., to -20°C) and add the base (e.g., LiHMDS, 1.2 eq) portion-wise.
-
Stir the reaction at the specified temperature for 1 hour or until completion as monitored by TLC or LC-MS.[2]
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography.
Visualizing Reaction Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Buchwald-Hartwig_reaction [chemeurope.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. depts.washington.edu [depts.washington.edu]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Synthesis of 2,4,6-Trichloro-5-methoxypyrimidine: A Validated Alternative Route
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between a traditional and a validated alternative synthetic route to 2,4,6-Trichloro-5-methoxypyrimidine, a key intermediate in the synthesis of various biologically active compounds. The alternative route offers significant advantages in terms of yield, purity, and operational efficiency.
Performance Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the traditional and the validated alternative synthetic routes to this compound. The data is based on established literature values for analogous transformations.
| Parameter | Traditional Route | Validated Alternative Route |
| Overall Yield | ~72% | ~83% |
| Purity of Final Product | Good, requires extensive purification | High (>97%) |
| Reaction Time (Chlorination) | 6-8 hours | 11 hours (two steps) |
| Reaction Temperature | Reflux (~110-150°C) | 75-80°C |
| Key Reagents | POCl₃, N,N-Dimethylaniline | POCl₃, PCl₃, Cl₂ |
| Work-up Procedure | Aqueous, requires extraction | Non-aqueous, distillation |
| Waste Products | High phosphate and amine content in wastewater | Recyclable POCl₃ |
| Scalability | Challenging due to aqueous work-up | More amenable to industrial scale |
Experimental Protocols
Starting Material: Synthesis of 5-Methoxybarbituric Acid
Both routes commence with the synthesis of 5-methoxybarbituric acid.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride tube, dissolve sodium metal (1 equivalent) in absolute ethanol.
-
To the resulting sodium ethoxide solution, add diethyl methoxymalonate (1 equivalent).
-
Add a solution of dry urea (1 equivalent) in hot absolute ethanol.
-
Reflux the mixture for 7 hours. A white precipitate of the sodium salt of 5-methoxybarbituric acid will form.
-
After cooling, add hot water to dissolve the salt, followed by acidification with hydrochloric acid.
-
Cool the solution in an ice bath to crystallize the product.
-
Collect the 5-methoxybarbituric acid by filtration, wash with cold water, and dry. A typical yield for this type of condensation is around 75-85%.[1][2][3]
Validated Alternative Synthetic Route
This modern, two-step chlorination process offers higher yields and a more streamlined, non-aqueous work-up.[4][5][6]
Caption: Workflow of the validated alternative synthetic route.
Experimental Protocol for Two-Step Chlorination:
-
First Step: In a flask equipped for distillation, add 5-methoxybarbituric acid (1 equivalent) to phosphorus oxychloride (POCl₃, ~4 equivalents). Add a catalytic amount of N-methylpyrrolidone. Heat the mixture to 75-80°C and stir for 7 hours.
-
Second Step: To the same reaction mixture, add phosphorus trichloride (PCl₃, 3 equivalents) and then introduce chlorine gas (Cl₂, 3 equivalents) over 4 hours, maintaining the temperature at 75-80°C.
-
Work-up: After the reaction is complete, distill off the excess POCl₃ under reduced pressure. The residue is then distilled to yield pure this compound. This route can achieve yields of up to 92%.[7]
Traditional Synthetic Route
This classical method relies on a one-pot reaction with an amine base, which presents challenges in purification and waste management.
Experimental Protocol for Traditional Chlorination:
-
In a round-bottom flask fitted with a reflux condenser, suspend 5-methoxybarbituric acid (1 equivalent) in phosphorus oxychloride (POCl₃, excess).
-
Add N,N-dimethylaniline (1.8 equivalents) dropwise.
-
Heat the mixture to reflux and maintain for 6-8 hours.
-
Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice. The precipitated crude product is filtered, washed with cold water, and then purified, typically by recrystallization. The aqueous work-up can be cumbersome and leads to the formation of significant amounts of phosphate- and amine-containing wastewater. The reported yield for this method is around 85%.[4][8]
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 5. KR19980063957A - Method for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 6. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Safety Operating Guide
Proper Disposal of 2,4,6-Trichloro-5-methoxypyrimidine: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 2,4,6-Trichloro-5-methoxypyrimidine based on information available for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is imperative to handle this chemical with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling and disposing of chemical waste. This compound, a halogenated pyrimidine derivative, should be treated as a hazardous substance. Proper disposal is crucial to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.
In case of exposure, follow these first-aid measures:
-
After eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[1][2][3]
-
After skin contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1][2][3]
-
If inhaled: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound".
-
Do not mix this waste with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
-
Containerization of Waste:
-
Solid Waste: Carefully sweep up any solid this compound, avoiding dust generation, and place it into the labeled hazardous waste container.[1]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, gloves, and paper towels, should also be placed in the designated hazardous waste container.
-
Empty Containers: "Empty" containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
-
Storage of Hazardous Waste:
-
Keep the hazardous waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be clearly marked as a hazardous waste accumulation area.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with a clear and accurate description of the waste.
-
Follow all institutional and local regulations for the final disposal, which will typically involve incineration at a licensed hazardous waste facility.
-
Summary of Chemical Hazard Information (Based on Analogous Compounds)
| Hazard Classification | Description |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3][4] |
| Respiratory Sensitization | May cause respiratory irritation.[3][4] |
| Environmental Hazards | Should not be released into the environment.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2,4,6-Trichloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 2,4,6-Trichloro-5-methoxypyrimidine. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure to skin, eyes, and the respiratory system. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Standards |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should be tight-sealing. A face shield should be worn over safety goggles to protect against splashes.[1][2] Both should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3][4][5] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection.[6] For prolonged contact or handling of larger quantities, consult the glove manufacturer's resistance guide.[6] Always inspect gloves before use and change them immediately upon contamination.[6] |
| Body | Protective Clothing | A lab coat should be worn and buttoned to cover as much skin as possible.[6] For procedures with a higher risk of splashes or spills, chemical-resistant coveralls or an apron should be used.[7] |
| Respiratory | Respirator | Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[3][4] If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2][3][4][5] |
| Feet | Closed-Toe Shoes | Shoes must cover the entire foot; open-toed shoes are not permitted in the laboratory.[6] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[3][4][5]
-
Conduct all work with this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Before starting, clear the work area of any unnecessary items and ensure all required equipment and waste containers are within reach.
2. Donning PPE:
-
The following diagram outlines the correct sequence for putting on personal protective equipment to ensure maximum protection.
3. Handling the Chemical:
-
Measure and dispense the chemical carefully to prevent spills.
Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[3][4] |
| Skin Contact | Remove contaminated clothing and shoes immediately.[4] Flush the affected skin with plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.[1][3] |
| Inhalation | Move the affected person to fresh air immediately.[1][3][4] If breathing is difficult, provide oxygen.[3][4] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[4] Seek immediate medical attention.[4] |
| Spills | For minor spills, absorb the material with an inert, non-combustible absorbent and place it in a suitable container for disposal.[1][4] For major spills, evacuate the area and contact the appropriate emergency response team.[8] |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
All waste materials, including contaminated PPE and absorbent materials, should be collected in clearly labeled, sealed containers.
2. Disposal Protocol:
-
Dispose of chemical waste in accordance with all applicable federal, state, and local regulations.[9]
-
Do not dispose of this chemical down the drain or in general waste.
-
Contact your institution's environmental health and safety department for specific disposal procedures.
The following diagram illustrates the general workflow for safe chemical handling and disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. trimaco.com [trimaco.com]
- 8. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



